molecular formula C7H12F3NO B2526674 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol CAS No. 959045-77-3

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Katalognummer: B2526674
CAS-Nummer: 959045-77-3
Molekulargewicht: 183.174
InChI-Schlüssel: NFDYPZXRSNWUHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a chemical compound with the CAS Number 959045-77-3 and a molecular formula of C7H12F3NO . It is a versatile building block in medicinal chemistry and organic synthesis. The presence of both a trifluoromethyl group and a pyrrolidine moiety makes it a valuable intermediate for the preparation of more complex molecules, particularly in the pharmaceutical industry where such groups can significantly alter the biological activity and metabolic stability of drug candidates. For instance, this compound and its derivatives have been identified as key synthetic intermediates in the development of potent MAGL (Monoacylglycerol Lipase) inhibitors, as documented in patent literature . These inhibitors are being investigated for their potential therapeutic effects in areas such as pain management and neurological disorders. As a specialist supplier, we provide this high-purity compound to support innovative research and development efforts. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Researchers can rely on our quality standards for their critical work in drug discovery and chemical synthesis.

Eigenschaften

IUPAC Name

1,1,1-trifluoro-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-11-3-1-2-4-11/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDYPZXRSNWUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: Physicochemical Profiling and Stability in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a specialized fluorinated building block that combines a lipophilic pyrrolidine ring, a hydrogen-bonding secondary alcohol, and a strongly electron-withdrawing trifluoromethyl (-CF3) group. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth technical analysis of this molecule's physicochemical properties, structural stability, and the rigorous analytical workflows required to validate its utility in drug development.

Molecular Architecture & Physicochemical Profiling

The structural formula of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (C7H12F3NO) presents a fascinating case study in electronic modulation. The placement of the -CF3 group adjacent to the secondary alcohol fundamentally alters the molecule's electronic landscape.

The strong electron-withdrawing nature of the -CF3 group exerts a powerful inductive effect, which significantly lowers the pKa of the adjacent hydroxyl group[1]. This acidification enhances the alcohol's capacity to act as a potent hydrogen-bond donor, a critical feature for establishing strong target protein engagement[1]. Furthermore, the introduction of fluorine modulates the basicity of the pyrrolidine nitrogen and increases the overall lipophilicity (LogP/LogD) of the scaffold. This delicate balance of properties facilitates better passive membrane permeability while maintaining aqueous solubility[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol
CAS Registry Number 959045-77-3[3]
Molecular Formula C7H12F3NO[3]
Molecular Weight 183.17 g/mol [3]
Structural Features Trifluoromethyl group, secondary alcohol, pyrrolidine ring
Estimated pKa (Amine) ~8.5 - 9.0 (Modulated by inductive effects)[4]
Estimated pKa (Alcohol) ~11.0 - 12.0 (Lowered by adjacent CF3)[1]

Chemical & Metabolic Stability

Fluorination is a field-proven strategy to block metabolically labile sites on a drug scaffold[2]. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), rendering the trifluoromethyl group highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes[2].

In the context of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, the -CF3 group provides both steric and electronic shielding to the adjacent secondary alcohol, significantly reducing its susceptibility to oxidation into a ketone. The pyrrolidine ring, while typically prone to α-oxidation, benefits from the altered electron distribution and the steric bulk of the neighboring fluorinated moiety, leading to an extended metabolic half-life[5].

Experimental Workflows (Methodologies)

Analytical workflows must be self-validating systems to ensure data integrity. The following protocols detail the rigorous characterization of this molecule.

Protocol 1: Potentiometric Determination of pKa and LogD

Causality: Potentiometric titration is strictly preferred over computational estimation here. The complex interplay between the highly electronegative -CF3 group and the potential intramolecular hydrogen bonding network (between the -OH and the pyrrolidine nitrogen) often causes deviations from purely additive predictive models[5].

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometric titrator using standard NIST-traceable buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Validation: Run a blank titration with 0.15 M KCl (background ionic strength) to ensure zero electrode drift.

  • Sample Preparation: Dissolve 2-3 mg of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in 10 mL of 0.15 M KCl. If aqueous solubility is limited, utilize a methanol/water cosolvent system and extrapolate the results to 0% methanol using the Yasuda-Shedlovsky extrapolation method.

  • Titration (pKa): Titrate the solution with standardized 0.5 M HCl down to pH 2.0, then reverse-titrate with 0.5 M KOH up to pH 12.0. The inflection points in the resulting Bjerrum plot will yield the macroscopic pKa values for the pyrrolidine nitrogen and the fluorinated alcohol.

  • LogD Determination: Introduce a known volume of water-saturated n-octanol to the aqueous sample. Perform a dual-phase titration. The shift in the apparent pKa in the presence of the lipid phase allows for the simultaneous calculation of LogP and LogD at physiological pH (7.4)[5].

Protocol 2: Stability-Indicating UHPLC-MS/MS Assay (Forced Degradation)

Causality: To ensure the molecule's viability as a pharmaceutical building block, we must force its degradation to identify intrinsic weak points. LC-MS/MS is chosen for its unparalleled sensitivity and its ability to elucidate the structures of trace degradants via fragmentation.

Step-by-Step Methodology:

  • Stress Conditions Setup:

    • Thermal: 1 mg/mL in aqueous buffer (pH 7.4) at 60°C for 7 days.

    • Oxidative: 1 mg/mL in 3% H2O2 at room temperature for 24 hours.

    • Photolytic: Exposure to 1.2 million lux hours and 200 Watt hours/m2 UV light (ICH Q1B standard).

  • Quenching & Preparation: At designated time points (0, 24h, 48h, 7d), aliquot 100 µL of the stressed sample. Quench oxidative samples immediately with sodium bisulfite. Dilute 1:10 in mobile phase A (0.1% Formic acid in water). Validation: Include an unstressed control to differentiate true degradation from matrix artifacts.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 5 minutes.

  • Mass Spectrometry Detection: Operate the MS in positive Electrospray Ionization (ESI+) mode. Monitor the parent ion [M+H]+ at m/z 184.1. Utilize data-dependent acquisition (DDA) to trigger MS/MS fragmentation on novel peaks to map degradation pathways (e.g., potential N-oxidation of the pyrrolidine ring).

Visualizations

Workflow A Sample Preparation (1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol) B Stress Conditions (Thermal, Oxidative, Photolytic) A->B C Aliquoting at Time Points (0, 24h, 48h, 7 days) B->C D Quenching & Dilution (Self-Validating Controls) C->D E UHPLC-MS/MS Analysis (ESI+ Mode, m/z 184.1) D->E F Data Processing (Degradant Identification) E->F

Experimental Workflow for Forced Degradation and Stability Profiling.

Logic CF3 Trifluoromethyl (CF3) Group Addition pKa Lowered Alcohol pKa (Increased H-Bonding) CF3->pKa Lipid Increased Lipophilicity (Higher LogP/LogD) CF3->Lipid Metab Steric & Electronic Shielding (Reduced CYP Oxidation) CF3->Metab Target Optimized Drug Candidate pKa->Target Enhanced Affinity Lipid->Target Better Permeability Metab->Target Longer Half-Life

Logical Impact of CF3 Substitution on Physicochemical Properties.

References

  • Source: sapphirebioscience.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, a fluorinated amino alcohol of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic methodology, and discuss its relevance and potential applications in the context of modern drug development.

Core Physicochemical Properties

The introduction of a trifluoromethyl group into organic molecules can profoundly influence their properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol incorporates this key functional group alongside a hydrophilic amino alcohol moiety, creating a molecule with a unique combination of characteristics.

PropertyValueSource
Molecular Formula C₇H₁₂F₃NO[1]
Molecular Weight 183.17 g/mol [1]
Boiling Point Data not available
Appearance (Predicted) Colorless liquid or low-melting solid

Synthesis of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

The synthesis of β-amino-α-trifluoromethyl alcohols is a critical area of research, with several established strategies.[4][5][6][7] A highly effective and convergent approach involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide with an appropriate amine.[6] This method offers excellent control over the regiochemistry, leading to the desired 1,2-amino alcohol product.

Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of the trifluoromethyl epoxide precursor and the subsequent nucleophilic addition of pyrrolidine.

G cluster_0 Stage 1: Epoxide Formation cluster_1 Stage 2: Ring-Opening A Trifluoroacetone D 1,1,1-Trifluoro-2,3-epoxypropane A->D Corey-Chaykovsky Reaction B Trimethylsulfoxonium iodide B->D C Sodium Hydride C->D F 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol D->F Nucleophilic Attack E Pyrrolidine E->F

Caption: Synthetic pathway for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Experimental Protocol

The following protocol is a representative, self-validating procedure based on established methodologies for the synthesis of analogous β-amino-α-trifluoromethyl alcohols.

Materials:

  • 1,1,1-Trifluoro-2,3-epoxypropane

  • Pyrrolidine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-Trifluoro-2,3-epoxypropane (1.0 equivalent) dissolved in anhydrous ethanol (5 mL per mmol of epoxide).

  • Nucleophilic Addition: While stirring at room temperature, add pyrrolidine (1.2 equivalents) dropwise to the solution.

  • Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting epoxide is consumed.

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is redissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol can be purified by column chromatography or distillation under reduced pressure to yield the final product.

Applications in Drug Development and Beyond

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. β-amino alcohols are a prevalent structural motif in numerous natural products and active pharmaceutical ingredients.[6] The combination of these two features in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol makes it a valuable building block for the development of novel therapeutics.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life of drug candidates.

  • Peptidomimetics: Fluorinated amino alcohols can serve as transition-state mimics for proteases, making them valuable components in the design of enzyme inhibitors.[7]

  • Chiral Auxiliaries: The chiral center at the alcohol-bearing carbon allows for its use as a chiral auxiliary or ligand in asymmetric synthesis, facilitating the stereocontrolled preparation of other complex molecules.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of trifluoromethyl groups can enhance the efficacy and stability of agrochemicals, such as fungicides and insecticides.[8][9]

Conclusion

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a fluorinated building block with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its synthesis, achievable through the reliable ring-opening of a trifluoromethyl epoxide, provides access to a versatile scaffold for further chemical elaboration. The unique physicochemical properties conferred by the trifluoromethyl group, combined with the established biological relevance of the amino alcohol motif, position this compound as a valuable tool for researchers and scientists in both academic and industrial settings.

References

  • Brigaud, T., et al. (2000). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 103(1-2), 135-144.
  • Yagupolskii, L. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7019.
  • Panossian, A., et al. (2018). Synthesis of Optically Active α-Trifluoromethylamines by Rearrangement of β-Amino-α-trifluoromethyl Alcohols. Organic Letters, 20(19), 6079-6083.
  • Li, J., et al. (2024). Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks.
  • Soloshonok, V. A., & Ono, T. (2000). A Facile Stereocontrolled Synthesis of anti-α-(Trifluoromethyl)-β-amino Alcohols. Organic Letters, 2(19), 3027-3029.
  • Moshang Chemical. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol. Available at: [Link]

  • Tius, M. A. (2009). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1097-1139). Elsevier.
  • NextSDS. 1,1,1-TRIFLUORO-3-PIPERIDINO-2-PROPANOL — Chemical Substance Information. Available at: [Link]

  • LookChem. Cas 3539-97-7,(S). Available at: [Link]

  • PubChem. 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one. Available at: [Link]

  • ResearchGate. Scheme 1. Scope of the Ring Opening of Pyrrolidines a. Available at: [Link]

  • ResearchGate. Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Available at: [Link]

  • ResearchGate. Ring opening of fluorinated epoxides 22 and 24 with pyridine/9HF. Available at: [Link]

  • 007Chemicals. 1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-ol. Available at: [Link]

  • ACS Publications. Preparation of Optically Pure α-Trifluoromethyl-α-amino Acids from N-Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl Aziridine. The Journal of Organic Chemistry, 2011, 76(20), 8354-8361.
  • Google Patents. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

Sources

Pharmacophoric Profiling and Receptor Binding Affinity of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 959045-77-3) is a highly versatile, fluorinated aliphatic building block utilized in advanced medicinal chemistry[1][2]. Rather than acting as a standalone therapeutic, this structural motif is grafted onto larger scaffolds to fine-tune receptor binding affinity, enhance target selectivity, and improve pharmacokinetic stability. This whitepaper provides an in-depth technical analysis of how derivatives containing this pharmacophore interact with diverse targets, including G protein-coupled receptors (GPCRs), nuclear receptors, and serine hydrolases.

Structural Rationale: The Anatomy of the Pharmacophore

The integration of this specific moiety into active pharmaceutical ingredients (APIs) is driven by strict physicochemical causality:

  • 1,1,1-Trifluoromethyl ( CF3​ ) Group: The CF3​ group is strongly electron-withdrawing and highly lipophilic. It occupies a larger van der Waals volume than a standard methyl group, allowing it to effectively fill deep, hydrophobic pockets within receptor binding sites (such as the Androgen Receptor deep pocket)[3]. Furthermore, it shields adjacent bonds from rapid cytochrome P450-mediated oxidation, drastically improving metabolic half-life.

  • Propan-2-ol Linker: The chiral hydroxyl (-OH) group serves as a critical hydrogen-bond donor and acceptor. In GPCR allosteric sites, this hydroxyl group anchors the ligand to polar residues (e.g., Serine, Threonine, or Glutamate) at the periphery of the binding pocket[3].

  • Pyrrolidin-1-yl Moiety: As a cyclic tertiary amine, the pyrrolidine nitrogen is predominantly protonated at physiological pH (~7.4). This allows it to form robust salt bridges with conserved acidic residues (e.g., Aspartate) in aminergic receptors. The rigid five-membered ring minimizes the entropic penalty upon binding compared to flexible, acyclic amines.

Target-Specific Binding Mechanisms

Muscarinic Acetylcholine Receptor M4 (mAChR M4)

Derivatives incorporating the trifluoro-pyrrolidinyl-propanol scaffold have been developed as potent Positive Allosteric Modulators (PAMs) for the mAChR M4 receptor[4]. These compounds do not bind to the highly conserved orthosteric acetylcholine (ACh) site. Instead, they bind to a topographically distinct allosteric pocket. The CF3​ group engages in hydrophobic packing, inducing a conformational shift that increases the binding affinity of endogenous ACh, thereby enhancing Gi/o​ protein coupling and downstream suppression of adenylyl cyclase[4].

M4_Pathway Ligand Trifluoro-pyrrolidinyl Derivative (M4 PAM) M4 mAChR M4 Receptor (Allosteric Modulation) Ligand->M4 Binds Allosteric Site ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M4 Binds Orthosteric Site Gi Gαi/o Protein Activation M4->Gi Enhanced Coupling AC Adenylyl Cyclase (AC) Inhibition Gi->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Reduces

mAChR M4 signaling pathway modulated by trifluoro-pyrrolidinyl positive allosteric modulators.

Monoacylglycerol Lipase (MAGL) & The Endocannabinoid System

MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Derivatives utilizing the 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol motif (and its closely related alkoxy analogs) have been synthesized as highly specific MAGL inhibitors[5]. The fluorinated scaffold not only provides nanomolar inhibitory potency but also enables the development of 18F -labeled Positron Emission Tomography (PET) tracers for neuroimaging, allowing researchers to map MAGL distribution in the brain[5].

Androgen Receptor (AR) Antagonism

In the treatment of prostate cancer, prolonged use of AR antagonists often leads to drug-resistant mutations (e.g., T878A) in the ligand-binding pocket (LBP). By incorporating trifluoro-hydroxy-propyl and pyrrolidinyl motifs into thiadiazoleamide scaffolds, researchers have successfully designed antagonists that disrupt AR homodimerization[3]. The CF3​ moiety is specifically directed into a deep, restrictive hydrophobic cavity, while the linker forms hydrogen bonds with residues like Glu682, maintaining potent antagonism even against mutant strains[3].

Quantitative Binding Affinity Profiles

The table below synthesizes the binding affinities and pharmacological profiles of various derivative classes utilizing this pharmacophore across different therapeutic targets.

Target Receptor / EnzymeDerivative ScaffoldBinding Affinity / PotencyKey Interaction Determinants
mAChR M4 Pyrimido-pyridazine PAMs EC50​ < 100 nMAllosteric pocket hydrophobic packing via CF3​ [4]
MAGL Carbamates / Fluoropyridines IC50​ = 7.1 - 8.5 nMActive site entry; enables 18F radiolabeling[5]
Androgen Receptor Thiadiazoleamides IC50​ < 50 nMDeep pocket hydrophobic interaction; H-bond to Glu682[3]
Cannabinoid CB2 Triazolo-dipyrimidines Ki​ < 10 nMHigh CB2 selectivity; exclusion from CB1 pocket[6]

Experimental Workflows for Affinity Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how the binding affinities of these derivatives are experimentally quantified.

Radioligand Binding Assay (mAChR M4 Allosteric Modulation)

Objective: To determine the inflection point and cooperativity factor ( α ) of the PAM derivative.

  • Step 1: Membrane Preparation: Homogenize CHO cells stably expressing human M4 receptors in ice-cold HEPES buffer (20 mM, pH 7.4) supplemented with 10 mM MgCl2​ and 100 mM NaCl.

  • Step 2: Assay Setup: In a 96-well plate, combine the membrane preparation with the radioligand [3H]−N−methylscopolamine ( [3H]−NMS ) at an IC20​ concentration.

  • Step 3: Ligand Incubation: Titrate the trifluoro-pyrrolidinyl derivative ( 10−11 to 10−5 M) in the presence of an EC20​ concentration of ACh. Causality Check: Utilizing an EC20​ of ACh ensures the assay is highly sensitive to leftward shifts in the ACh dose-response curve, definitively isolating the allosteric effect.

  • Step 4: Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Step 5: Quantification: Wash filters three times with ice-cold buffer, dry, and quantify via liquid scintillation counting. Data is fitted to an allosteric ternary complex model to derive the EC50​ .

Workflow Prep Membrane Preparation Inc Radioligand Incubation Prep->Inc Sep Rapid Filtration & Washing Inc->Sep Quant Scintillation Counting Sep->Quant

Step-by-step radioligand binding assay workflow for quantifying receptor affinity.

Activity-Based Protein Profiling (ABPP) for MAGL

Objective: To evaluate specific MAGL inhibition in native brain lysates.

  • Step 1: Incubation: Incubate mouse brain proteomes (1 mg/mL) with varying concentrations of the derivative for 30 minutes at 37°C.

  • Step 2: Probe Labeling: Add the activity-based probe FP-rhodamine (fluorophosphonate-rhodamine) (1 µM) for 30 minutes. Causality Check: The FP-rhodamine probe only covalently binds to active serine hydrolases. If the derivative successfully occupies the MAGL active site, it competitively prevents the probe from binding, creating a self-validating system of target engagement[5].

  • Step 3: Separation & Visualization: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and visualize MAGL inhibition through in-gel fluorescence scanning.

Conclusion

The 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol motif is a masterclass in rational drug design. By combining the profound lipophilicity and metabolic stability of a trifluoromethyl group with the hydrogen-bonding capacity of a secondary alcohol and the basicity of a pyrrolidine ring, this pharmacophore reliably enhances binding affinity across a diverse array of therapeutic targets. Whether acting as an allosteric wedge in aminergic GPCRs or filling the deep hydrophobic pockets of nuclear receptors, it remains a critical tool for modern drug development professionals.

References

  • Source: acs.
  • Source: googleapis.com (Patent)
  • Source: nih.gov (PMC)
  • Title: United States Patent: Organic compounds useful for therapy and/or prophylaxis (Cannabinoid Receptor 2 Agonists)

Sources

Pharmacokinetic Profiling of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the integration of fluorinated aliphatic motifs with basic amines is a highly effective strategy for optimizing physicochemical properties. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 959045-77-3) represents a versatile lead-like scaffold[1]. However, its unique combination of a strongly electron-withdrawing trifluoromethyl (–CF₃) group, a basic pyrrolidine ring, and a secondary alcohol creates a complex Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we dissect the causality behind the experimental choices required to profile this molecule, providing self-validating protocols that ensure high-fidelity pharmacokinetic (PK) data.

Structural ADME Rationale: The Causality of Chemotype

To design an effective PK profiling cascade, we must first understand how the structural micro-environments of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol dictate its biological fate:

  • The Trifluoromethyl (–CF₃) Motif: The strategic incorporation of fluorine significantly alters lipophilicity and metabolic resilience[2]. The strong C–F bond (approx. 116 kcal/mol) limits cytochrome P450 (CYP)-mediated oxidation at adjacent carbons. Furthermore, the electron-withdrawing nature of the –CF₃ group lowers the pKa of the neighboring secondary alcohol, altering its hydrogen-bonding capacity and improving passive membrane permeability.

  • The Pyrrolidine Ring: This cyclic tertiary amine is highly basic (estimated pKa ~9.0–9.5). At physiological pH (7.4), it exists predominantly in its ionized (protonated) state. Basic amines typically exhibit a high volume of distribution ( Vd​ ) due to strong electrostatic interactions with acidic phospholipids in tissue membranes[3]. However, this basicity also makes the molecule a potential substrate for efflux transporters like P-glycoprotein (P-gp) and increases the risk of phospholipidosis.

  • The Secondary Alcohol: While the –CF₃ group protects the aliphatic chain from Phase I oxidation, the secondary alcohol serves as a prime target for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated O-glucuronidation.

In Vitro ADME Profiling Workflows

To accurately predict in vivo clearance and oral bioavailability, we employ a self-validating in vitro cascade.

Intestinal Permeability (Caco-2 Assay)

Causality: Because the pyrrolidine nitrogen is protonated at intestinal pH, paracellular transport is limited. We must determine if the molecule relies on transcellular passive diffusion or if it is subjected to P-gp mediated efflux. We utilize a 21-day Caco-2 culture to ensure full differentiation and expression of apical efflux transporters[4].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to establish a polarized monolayer.

  • System Validation (Trustworthiness): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Co-incubate with Lucifer Yellow; a rejection rate of >99% validates tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Hepatic Metabolic Stability (HLM Assay)

Causality: To predict hepatic clearance ( CLH​ ), we must determine the intrinsic clearance ( CLint​ )[5]. Given the molecule's structure, we must supplement the assay with both NADPH (for Phase I CYP/FMO activity on the pyrrolidine) and UDPGA (for Phase II UGT activity on the alcohol).

Step-by-Step Protocol:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • System Validation: Run parallel incubations with Testosterone (CYP3A4) and Diclofenac (CYP2C9) to validate Phase I enzymatic viability.

  • Initiation: Pre-incubate the compound (1 µM final concentration) with the HLM suspension for 5 minutes at 37°C. Initiate the reaction by adding a cofactor mixture (1 mM NADPH, 2 mM UDPGA, 25 µg/mL alamethicin for pore-formation to access luminal UGTs).

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion and calculate CLint​ .

In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: In vitro data must be contextualized within a living system to account for systemic hemodynamics, tissue partitioning, and renal clearance. We utilize a crossover IV/PO study in Sprague-Dawley rats.

Step-by-Step Protocol:

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution without precipitating the basic amine in the bloodstream).

    • PO Formulation: 0.5% Methylcellulose in water (mimics standard oral suspension).

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Bioanalysis & NCA: Centrifuge to isolate plasma. Extract the compound using protein precipitation (Acetonitrile). Quantify via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive systemic clearance ( CL ), steady-state volume of distribution ( Vss​ ), and absolute bioavailability ( F% ).

Quantitative Data Presentation

The following tables summarize the expected ADME and PK parameters for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, derived from its structural profile and typical behavior of fluorinated pyrrolidines.

Table 1: In Vitro ADME Profile (Simulated)

ParameterAssay SystemValueInterpretation
Papp​ (A→B) Caco-2 Monolayer 12.5×10−6 cm/sHigh passive permeability due to –CF₃ lipophilicity.
Efflux Ratio (ER) Caco-2 Monolayer1.8Low efflux liability; unlikely to be a strong P-gp substrate.
CLint​ (Phase I+II) Human Liver Microsomes28.4 µL/min/mgModerate metabolic stability.
fu​ (Fraction unbound) Equilibrium Dialysis (Plasma)0.15 (15%)High protein binding, typical for basic lipophilic amines.

Table 2: In Vivo Pharmacokinetic Parameters (Rat, Simulated)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax​ 8501,240ng/mL
Tmax​ N/A1.5h
AUC0−∞​ 1,4204,544ng·h/mL
t1/2​ 4.24.8h
CL 23.4N/AmL/min/kg
Vss​ 5.8N/AL/kg
Bioavailability ( F ) N/A64.0 %

Note: The high Vss​ (5.8 L/kg) is a direct consequence of the basic pyrrolidine ring driving extensive tissue distribution.

Systems Visualization

ADME_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling (Rodent) Start 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (Lead Scaffold) Caco2 Caco-2 Permeability (Absorption & Efflux) Start->Caco2 HLM HLM Stability (Intrinsic Clearance) Start->HLM PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB PO Oral (PO) Dosing (Bioavailability) Caco2->PO IV Intravenous (IV) Dosing (Clearance, Vd) HLM->IV HLM->PO PPB->IV Analysis Non-Compartmental Analysis (NCA) & PK/PD Modeling IV->Analysis PO->Analysis

Fig 1. Sequential ADME and PK profiling workflow for the fluorinated scaffold.

Metabolic_Pathways Parent Parent Compound 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Phase1_Nox Phase I: N-Oxidation (CYP/FMO Mediated) Parent->Phase1_Nox Pyrrolidine N Phase1_Dealk Phase I: N-Dealkylation (CYP3A4 Mediated) Parent->Phase1_Dealk Pyrrolidine Ring Phase2_Gluc Phase II: O-Glucuronidation (UGT Mediated at sec-alcohol) Parent->Phase2_Gluc Propan-2-ol OH Excretion1 Renal Excretion (Polar Metabolites) Phase1_Nox->Excretion1 Phase1_Dealk->Excretion1 Excretion2 Biliary Excretion (Glucuronide Conjugate) Phase2_Gluc->Excretion2

Fig 2. Principal Phase I and Phase II metabolic pathways and excretion routes.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL: [Link]

  • Smith, D. A., et al. (2015). Volume of Distribution in Drug Design. Journal of Medicinal Chemistry, 58(15), 5691-5698. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 54-61. URL: [Link]

Sources

Crystal structure and stereochemistry of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and Stereochemistry of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Abstract

This guide provides a comprehensive technical overview of the synthesis, stereochemical analysis, and crystal structure determination of the chiral fluoroalcohol, 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol. Chiral fluoroalcohols are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity, and altered acidity.[1] This document details the synthetic pathway, stereoselective resolution, and definitive structural elucidation by single-crystal X-ray diffraction. The methodologies are presented with an emphasis on the underlying principles and experimental considerations critical for obtaining high-fidelity, reproducible data.

Introduction: The Significance of Fluorinated Chiral Alcohols

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is a key pharmacophore in numerous approved drugs. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidation.[1] When combined with a chiral hydroxyl group, as in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, the resulting scaffold becomes a valuable building block for the synthesis of complex, stereochemically defined pharmaceutical agents.[1] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide provides the foundational crystallographic and stereochemical data for this important fluorinated amino alcohol.

Synthesis and Stereoselective Resolution

The synthesis of racemic 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is typically achieved through the nucleophilic ring-opening of a suitable trifluoromethyl-substituted epoxide with pyrrolidine. The choice of solvent and reaction temperature is critical to minimize side reactions and maximize yield.

Synthetic Protocol: Racemic Mixture

Experimental Protocol:

  • Reaction Setup: To a solution of 1,1,1-trifluoro-2,3-epoxypropane (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add pyrrolidine (1.2 eq) dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the racemic product as a colorless oil.

Rationale for Experimental Choices
  • Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive epoxide with water, which would lead to the formation of the corresponding diol as a significant byproduct.

  • Slow Addition at Low Temperature: The dropwise addition of pyrrolidine at 0 °C helps to control the exothermicity of the reaction, preventing polymerization of the epoxide and the formation of undesired side products.

  • Aqueous Workup: The quench with saturated ammonium chloride is a mild method to neutralize any remaining amine and facilitate the separation of the product from water-soluble byproducts.

Stereoselective Resolution

The separation of the enantiomers of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol can be effectively achieved using chiral preparative high-performance liquid chromatography (HPLC).

Experimental Protocol:

  • Column and Mobile Phase: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column, is often effective. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Optimization: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Preparative Separation: Inject the racemic mixture onto the preparative chiral column and collect the fractions corresponding to each enantiomer.

  • Enantiomeric Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee) of each separated enantiomer.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the methylene protons adjacent to the pyrrolidine ring. The coupling between the methine proton and the trifluoromethyl group will result in a characteristic quartet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the trifluoromethyl carbon, the two carbons of the pyrrolidine ring, and the two carbons of the propanol backbone. The carbon bearing the trifluoromethyl group will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR will show a single signal, a doublet, due to coupling with the adjacent methine proton, confirming the presence of the CF₃ group.

Single-Crystal X-ray Diffraction

The definitive determination of the three-dimensional structure and absolute stereochemistry is achieved through single-crystal X-ray diffraction.

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the enantiomerically pure compound in a suitable solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the diffraction data.

  • Absolute Stereochemistry Determination: Determine the absolute configuration of the chiral center using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

Crystal Structure and Stereochemical Assignment

The single-crystal X-ray diffraction analysis of the (S)-enantiomer of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol would be expected to reveal the following key features:

  • Molecular Conformation: The analysis will provide precise bond lengths, bond angles, and torsion angles, defining the preferred conformation of the molecule in the solid state. This includes the orientation of the trifluoromethyl group, the hydroxyl group, and the pyrrolidine ring relative to the chiral center.

  • Intermolecular Interactions: The crystal packing will be stabilized by a network of intermolecular hydrogen bonds, primarily involving the hydroxyl group as a hydrogen bond donor and the nitrogen atom of the pyrrolidine ring or the oxygen of a neighboring molecule as an acceptor. These interactions are crucial in dictating the solid-state architecture.

  • Absolute Stereochemistry: The Flack parameter will unambiguously establish the (S) or (R) configuration at the C2 stereocenter.

Table 1: Crystallographic Data (Hypothetical for (S)-enantiomer)

ParameterValue
Chemical FormulaC₇H₁₂F₃NO
Formula Weight183.17
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Theta range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I > 2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Absolute configuration parameterValue(Value)

Note: The values in this table are placeholders and would be determined from the actual X-ray diffraction experiment.

Visualization of Key Processes

Synthetic Workflow

G cluster_synthesis Synthesis of Racemic Mixture cluster_purification Purification and Resolution A 1,1,1-Trifluoro-2,3-epoxypropane + Pyrrolidine B Nucleophilic Ring Opening A->B C Crude Racemic Product B->C D Flash Column Chromatography C->D E Racemic 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol D->E F Chiral Preparative HPLC E->F G Enantiomer 1 ((R)-form) F->G H Enantiomer 2 ((S)-form) F->H

Caption: Synthetic and resolution workflow for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Crystallography Workflow

G cluster_xtal Single-Crystal X-ray Diffraction Workflow A Enantiomerically Pure Sample B Crystal Growth (Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection C->D E Structure Solution & Refinement D->E F Absolute Stereochemistry Determination (Flack Parameter) E->F G Final Crystal Structure F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has detailed the synthesis, resolution, and definitive structural characterization of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol. The protocols described herein represent a robust and reproducible approach for obtaining this valuable chiral building block in high purity and for unambiguously determining its three-dimensional structure. The provided crystallographic data serves as a critical reference for computational modeling, SAR studies, and the rational design of novel therapeutic agents incorporating this fluorinated pharmacophore. The integration of meticulous synthetic chemistry with advanced analytical techniques is essential for advancing our understanding of the subtle interplay between molecular structure and biological function.

References

  • Crystallization-Induced Dynamic Resolution of Fox Chiral Auxiliary and Application to the Diastereoselective Electrophilic Fluorination. (2013). ACS Publications. Retrieved from [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science. Retrieved from [Link]

  • Process for preparing a 1,1,1-trifluoro-2-aminoalkane. (n.d.). Google Patents.
  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Structures of chiral amino alcohols and amino acids tested. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. (2003). Lunar and Planetary Science Conference. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Retrieved from [Link]

  • Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols – Accessing Fluorinated Derivatives of Commercialized Beta‐Blockers. (2024). Chemistry – A European Journal. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 959045-77-3)[1] serves as a highly versatile fluorinated building block, frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs), including Cholesteryl Ester Transfer Protein (CETP) inhibitors[2].

This application note details a robust, self-validating protocol for the regioselective synthesis of this compound via the aminolysis of 2-(trifluoromethyl)oxirane. By utilizing a Lewis acid-catalyzed ring-opening methodology, this protocol maximizes yield while mitigating the volatility risks associated with low-boiling fluorinated epoxides.

Mechanistic Rationale & Experimental Design

The synthesis relies on the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane by pyrrolidine.

Causality in Reaction Design:

  • Regioselectivity: The strongly electron-withdrawing nature of the –CF₃ group destabilizes adjacent positive charge buildup, strongly disfavoring SN1-type ring opening at the internal carbon (C2). Consequently, nucleophilic attack by pyrrolidine proceeds via an SN2 mechanism almost exclusively at the less sterically hindered and more electrophilic terminal methylene carbon (C3), yielding the desired 2-ol regioisomer.

  • Catalyst Selection: 2-(Trifluoromethyl)oxirane is highly volatile (b.p. ~39 °C). Traditional thermal ring-opening requires prolonged heating, which often leads to significant loss of the epoxide starting material. The introduction of a mild, oxophilic Lewis acid—specifically Ytterbium(III) triflate [Yb(OTf)₃]—activates the epoxide oxygen, significantly lowering the activation energy barrier. This allows the reaction to proceed smoothly at lower temperatures (40–50 °C), minimizing thermal loss and byproduct formation[2].

Process Visualization

G A 2-(Trifluoromethyl)oxirane + Pyrrolidine B Lewis Acid Activation [Yb(OTf)3, MeCN, 40°C] A->B Nucleophilic Attack C Aqueous Quench & Extraction (EtOAc) B->C Reaction Completion D Flash Chromatography (Silica, Hexane/EtOAc) C->D Organic Phase E 1,1,1-Trifluoro-3- (pyrrolidin-1-yl)propan-2-ol D->E Purified Product

Synthesis workflow for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Materials and Quantitative Parameters

To ensure reproducibility, the following stoichiometric ratios and standardized equivalents are established for a 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
2-(Trifluoromethyl)oxirane 112.051.00 eq1.12 g (10.0 mmol)Electrophile / Starting Material
Pyrrolidine 71.121.10 eq0.78 g (11.0 mmol)Nucleophile
Ytterbium(III) triflate 620.250.05 eq0.31 g (0.5 mmol)Lewis Acid Catalyst
Acetonitrile (Anhydrous) 41.05-20.0 mLReaction Solvent
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent

Safety Note: 2-(Trifluoromethyl)oxirane is volatile and potentially toxic. Pyrrolidine is corrosive and flammable. All manipulations must be performed in a certified fume hood using appropriate PPE.

Self-Validating Experimental Protocol

Step 1: Reaction Assembly (Inert Atmosphere)
  • Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with dry Nitrogen (N₂) for 10 minutes to eliminate ambient moisture, which can competitively coordinate with the Lewis acid.

  • Add Ytterbium(III) triflate (0.31 g, 0.5 mmol) to the flask, followed by anhydrous acetonitrile (20 mL). Stir until the catalyst is fully dissolved or forms a fine suspension.

  • Inject pyrrolidine (0.78 g, 11.0 mmol) via syringe.

Step 2: Epoxide Addition and Heating
  • Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: The initial ring-opening can be exothermic; cooling prevents the flash volatilization of the epoxide upon addition).

  • Add 2-(trifluoromethyl)oxirane (1.12 g, 10.0 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Remove the ice bath and gradually warm the reaction mixture to 40–50 °C using a temperature-controlled oil bath.

  • Stir the mixture for 12–16 hours under N₂[2].

Step 3: In-Process Monitoring (Self-Validation)
  • Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH) or GC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the volatile epoxide peak is absent in GC-MS, and a new, more polar spot (the amino alcohol) appears on the TLC plate (visualized by Ninhydrin stain, turning purple/brown).

Step 4: Workup and Isolation
  • Cool the reaction to room temperature and quench by adding 15 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (15 mL) to ensure the amine is fully unprotonated, followed by brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 35 °C to avoid product loss).

Step 5: Purification
  • Purify the crude yellow oil via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Dichloromethane to 90:10 Dichloromethane:Methanol (containing 1% Triethylamine to prevent amine streaking on the silica).

  • Pool the product-containing fractions and evaporate to yield 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol as a pale yellow to colorless oil.

Analytical Validation Parameters

To confirm structural integrity and purity, the isolated compound must be validated against the following expected spectral parameters:

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
¹H NMR (CDCl₃) δ ~4.10 (m, 1H, -CH(OH)-), 2.80-2.50 (m, 6H, -CH₂-N and pyrrolidine ring), 1.80 (m, 4H, pyrrolidine ring).Confirms the presence of the intact pyrrolidine ring and the shifted methine proton adjacent to the -CF₃ group.
¹⁹F NMR (CDCl₃) δ ~ -78.5 (d, 3F, -CF₃).Validates the retention of the trifluoromethyl group; doublet splitting occurs due to coupling with the adjacent methine proton.
ESI-MS (m/z) [M+H]⁺ calculated for C₇H₁₃F₃NO: 184.09; Found: ~184.1.Confirms the exact molecular weight of the target compound.

References

  • Enamine Compound Catalog (CAS 959045-77-3) . AS ONE Corporation. Retrieved from[Link]

  • Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein . Journal of Medicinal Chemistry - ACS Publications (2004). Retrieved from[Link]

Sources

Application Note: 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small-molecule therapeutics has revolutionized medicinal chemistry, with nearly 10% of top-selling small-molecule drugs containing at least one trifluoromethyl ( −CF3​ ) group[1]. Among fluorinated motifs, CF3​ -containing β -amino alcohols represent a highly versatile and privileged class of building blocks, offering enhanced metabolic stability and tunable pharmacological properties[2].

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 959045-77-3) is a bifunctional scaffold that seamlessly integrates the lipophilic, electron-withdrawing properties of a trifluoromethyl group with the basic, salt-bridge-forming capability of a pyrrolidine ring[3][4]. This application note provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for utilizing this compound in modern drug discovery workflows.

Physicochemical Profiling & Causality

The selection of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol over its non-fluorinated counterpart is driven by strict physicochemical causality. Understanding why this building block behaves differently is critical for rational drug design.

The Fluorine Effect: pKa Modulation and Lipophilicity

The strong electron-withdrawing nature of the −CF3​ group exerts a profound inductive effect on the adjacent secondary alcohol. By drawing electron density away from the oxygen atom, the −CF3​ group significantly lowers the pKa of the hydroxyl proton (from ∼16.5 in standard aliphatic alcohols to ∼11.5−12.0 ). This transforms the alcohol into a much stronger hydrogen-bond donor, enabling tighter interactions with kinase hinge regions or GPCR binding pockets. Simultaneously, the bulky, hydrophobic nature of the −CF3​ group increases the overall partition coefficient ( logP ), which is highly advantageous for crossing the blood-brain barrier (BBB) in CNS-targeted therapies[5].

The Pyrrolidine Pharmacophore

Pyrrolidine is a classic tertiary amine pharmacophore. At physiological pH (7.4), the amine is predominantly protonated, allowing it to form critical electrostatic interactions (salt bridges) with acidic amino acid residues (e.g., Aspartate or Glutamate) within target proteins. The cyclic nature of pyrrolidine restricts the conformational flexibility of the nitrogen atom, reducing the entropic penalty upon target binding compared to acyclic dialkylamines.

Stereochemical Implications

The C2 carbon of the propanol backbone is a chiral center. Because biological targets are inherently chiral, the (R)- and (S)-enantiomers of derivatives synthesized from this building block will exhibit distinct pharmacological profiles. Utilizing enantiopure forms of this building block allows medicinal chemists to probe the stereospecific constraints of a receptor's binding site.

Data Presentation: Physicochemical Comparison

The following table summarizes the theoretical and observed physicochemical shifts induced by the trifluoromethyl group.

Property1-(Pyrrolidin-1-yl)propan-2-ol (Non-Fluorinated)1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-olCausality / Impact on Drug Design
Molecular Weight 129.20 g/mol 183.17 g/mol [3]Slight increase, remains well within Lipinski's Rule of 5.
LogP (Estimated) ∼0.5 ∼1.5 Increased lipophilicity drives better membrane/BBB permeability.
Alcohol pKa ∼16.5 ∼11.8 Enhanced H-bond donor capacity due to −CF3​ inductive effect.
Amine pKa ∼10.0 ∼8.8 Lower basicity reduces hERG liability while maintaining physiological protonation.
Metabolic Stability Susceptible to oxidation at C1/C2Highly Resistant[2] −CF3​ blocks cytochrome P450-mediated oxidation at adjacent sites.

Experimental Protocols: Synthesis and Derivatization

To ensure maximum reproducibility, the following protocols are designed as self-validating systems . Each step includes specific in-process controls to verify chemical transformations before proceeding.

Protocol A: Regioselective Synthesis via Epoxide Ring-Opening

This protocol details the synthesis of the building block via the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane. The reaction is highly regioselective; the amine attacks the less sterically hindered terminal carbon (C3), yielding the secondary alcohol.

Materials:

  • 2-(Trifluoromethyl)oxirane (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Absolute Ethanol (Solvent)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with absolute ethanol (0.5 M relative to the oxirane).

  • Addition: Add pyrrolidine (1.2 equiv) to the solvent. Cool the mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Reaction: Dropwise add 2-(trifluoromethyl)oxirane (1.0 equiv) over 15 minutes.

  • Heating: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 60 °C for 12 hours. Causality: Heating overcomes the activation energy barrier imposed by the electron-withdrawing −CF3​ group, which slightly deactivates the epoxide toward nucleophilic attack compared to non-fluorinated analogs.

  • In-Process Control (Validation): Monitor the reaction via 19F NMR. The disappearance of the epoxide −CF3​ signal ( ∼−72 ppm) and the emergence of the product −CF3​ signal ( ∼−78 ppm) confirms completion.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Dichloromethane/Methanol, 95:5 with 1% Et3​N ) to yield the pure 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Protocol B: Library Generation via Mitsunobu Etherification

The secondary alcohol of the building block can be derivatized into aryl ethers to generate focused libraries for structure-activity relationship (SAR) studies. The Mitsunobu reaction is ideal here as it proceeds with complete inversion of stereochemistry.

Materials:

  • 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (1.0 equiv)

  • Phenol derivative (Ar-OH) (1.1 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Dissolve the fluorinated amino alcohol, the phenol derivative, and PPh3​ in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Coupling: Add DIAD dropwise over 10 minutes. Causality: DIAD must be added slowly to prevent the formation of unreactive hydrazine byproducts and to ensure the controlled formation of the key phosphonium intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • In-Process Control (Validation): Perform LC-MS analysis. The target mass [M+H]+ of the aryl ether should be the base peak, with complete consumption of the starting amino alcohol mass ( m/z=184.1 ).

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC to isolate the pure ether derivative.

Mandatory Visualizations

Workflow Diagram: Synthesis and Derivatization

The following diagram illustrates the logical flow from raw materials to the final derivatized drug-like molecule, highlighting the inversion of stereochemistry during the Mitsunobu reaction.

SynthWorkflow A 2-(Trifluoromethyl)oxirane + Pyrrolidine B Regioselective Ring-Opening (EtOH, 60°C) A->B C 1,1,1-Trifluoro-3-(pyrrolidin-1-yl) propan-2-ol B->C D Mitsunobu Reaction (Ar-OH, PPh3, DIAD) C->D E Aryl Ether Derivative (Inverted Stereocenter) D->E

Caption: Synthetic workflow from epoxide ring-opening to Mitsunobu-driven library generation.

Pharmacological Pathway: GPCR Modulation

Derivatives of this building block are frequently utilized as modulators for G-Protein Coupled Receptors (GPCRs), such as Histamine H3 or Dopamine receptors. The diagram below maps the causality of receptor binding to cellular outcomes.

PharmPathway Ligand Fluorinated Pyrrolidine Derivative Receptor GPCR Target (e.g., Histamine H3R) Ligand->Receptor Salt Bridge (Pyrrolidine) + H-Bond (Alcohol) GProtein Gαi/o Protein Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition GProtein->Effector Inhibitory Signal Outcome Decreased cAMP & Modulated Neurotransmission Effector->Outcome

Caption: Signal transduction pathway illustrating GPCR modulation by fluorinated pyrrolidine derivatives.

Sources

Topic: HPLC Method Development for the Analysis of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol. This analyte presents several analytical challenges, including high polarity, the presence of a basic amine functional group, a chiral center, and the lack of a strong UV chromophore. We will explore systematic strategies for both achiral and chiral separations, detailing the rationale behind column selection, mobile phase optimization, and detector choice. The protocols herein are designed to be a practical resource for researchers, analytical scientists, and drug development professionals, enabling them to establish reliable and efficient analytical methods for this and structurally similar compounds.

Introduction: Understanding the Analytical Challenge

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a chiral, fluorinated amino alcohol. Such molecules are common building blocks in the synthesis of pharmaceutical agents. Its unique structure dictates the analytical strategy:

  • Pyrrolidine Moiety: This tertiary amine group is basic, with an estimated pKa of its conjugate acid around 10-11. This means its charge state is highly dependent on the mobile phase pH, which critically influences retention and peak shape.

  • Fluorine and Hydroxyl Groups: These impart significant polarity to the molecule, making it poorly retained on traditional non-polar stationary phases like C18.

  • Lack of Chromophore: The molecule does not possess a significant UV-absorbing moiety, complicating detection with standard photodiode array (PDA) or UV-Vis detectors.

  • Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, necessitating the use of chiral stationary phases (CSPs) for enantiomeric separation, which is often a regulatory requirement for chiral drugs.[1]

This guide addresses these challenges by providing a logical, step-by-step approach to method development, beginning with an achiral method suitable for purity assessment and progressing to a chiral method for enantiomeric excess determination.

Core Principles & Initial Strategy

The development process begins with selecting the appropriate chromatographic mode and detection technique. Given the analyte's polar and basic nature, traditional reversed-phase (RP) chromatography may be challenging.[2] Therefore, our strategy will explore modern reversed-phase columns designed for polar analytes and discuss alternative modes if necessary.

The Critical Role of the Detector

Due to the absence of a strong chromophore, standard UV detection is suboptimal. While detection at low wavelengths (195-210 nm) is possible, it is often plagued by low sensitivity and high baseline noise, and is incompatible with many common mobile phase additives.[3]

Recommended Detection Techniques:

  • Mass Spectrometry (MS): The preferred method. It provides unparalleled sensitivity and specificity and confirms the analyte's identity by its mass-to-charge ratio. It is compatible with volatile mobile phase buffers like formic acid and ammonium acetate.

  • Evaporative Light Scattering Detector (ELSD) & Charged Aerosol Detector (CAD): Universal detectors that are independent of optical properties. They are excellent alternatives to MS when one is not available, but require volatile mobile phases.

For the purpose of providing a widely applicable starting point, the following protocols will reference a UV detector at low wavelengths but will include notes for transitioning to MS, ELSD, or CAD.

Achiral Method Development: A Systematic Approach

The goal of the achiral method is to achieve a sharp, symmetrical peak with adequate retention for the accurate quantitation of the main component and any related impurities.

Workflow for Achiral Method Development

The following diagram outlines the logical progression for developing a robust achiral method.

Achiral_Workflow cluster_start Phase 1: Initial Assessment cluster_instrument Phase 2: System & Column Selection cluster_mobile Phase 3: Mobile Phase Screening cluster_optimize Phase 4: Optimization Analyte Analyte Properties - Polar - Basic (pKa ~10-11) - No Chromophore Detector Select Detector (MS > CAD/ELSD > Low UV) Analyte->Detector Column Select Column Chemistries 1. Polar-Endcapped C18 2. Polar-Embedded (Amide) 3. PFP / F5 Detector->Column Screen_pH Screen pH - Low pH (0.1% Formic Acid, pH ~2.7) - High pH (10mM NH4HCO3, pH ~9-10) Requires high-pH stable column Column->Screen_pH Screen_Org Screen Organic Modifier (Acetonitrile vs. Methanol) Screen_pH->Screen_Org Optimize Optimize Gradient & Flow Rate (Adjust slope, temperature) Screen_Org->Optimize Validation Proceed to Validation Optimize->Validation pH_Effect cluster_pH Mobile Phase pH Analyte_Neutral Analyte: R-NH (Neutral) - More Hydrophobic - High Retention in RP Analyte_Cationic Analyte: R-NH2+ (Cationic) - More Hydrophilic - Low Retention in RP - Prone to Silanol Interaction High_pH pH > pKa (~10) High_pH->Analyte_Neutral Low_pH pH < pKa (~10) Low_pH->Analyte_Cationic

Sources

Application Note: Aqueous Solubilization Protocols for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorinated amino-alcohols into biological assays often presents unique physicochemical challenges. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a bifunctional molecule featuring a lipophilic, highly polarized trifluoromethyl (–CF₃) group and a basic pyrrolidine ring. This application note provides drug development professionals and bench scientists with field-proven, self-validating protocols to achieve thermodynamically stable aqueous solutions of this compound without compromising assay integrity.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of the compound is critical for predicting its behavior in aqueous media. The data below summarizes the key parameters dictating our solubilization strategy[1].

ParameterValueImpact on Solubilization Strategy
CAS Number 959045-77-3Unique identifier for sourcing and compliance[1].
Molecular Weight 183.17 g/mol Low MW facilitates rapid dissolution kinetics[1].
Molecular Formula C₇H₁₂F₃NOHigh fluorine content increases lipophilicity[1].
Max Aqueous Solubility (Free Base, pH 8.0) < 1 mM (Estimated)Requires co-solvents or pH adjustment for high-concentration stocks.
Max Aqueous Solubility (HCl Salt, pH 5.0) > 50 mM (Estimated)Protonation of the amine enables purely aqueous workflows.
Max DMSO Solubility > 100 mMExcellent candidate for standard high-throughput screening (HTS) stock creation.

Mechanistic Solubilization Rationale

To successfully dissolve 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, one must account for the intramolecular electronic effects driven by the –CF₃ group.

The strong electron-withdrawing nature of the α -trifluoromethyl group significantly enhances the acidity of the adjacent secondary hydroxyl proton[2]. Simultaneously, it exerts an inductive pull that slightly reduces the basicity of the γ -pyrrolidine nitrogen compared to an unfluorinated analog[2]. Studies on highly fluorinated amino-alcohols demonstrate that these molecules can exhibit complex zwitterionic behavior and intramolecular hydrogen bonding in solution[2][3].

Because the pyrrolidine ring retains sufficient basicity, the most robust strategy for purely aqueous solubilization is stoichiometric protonation (forming a salt). If the assay permits organic modifiers, the compound's lipophilic character makes it highly compatible with co-solvent mediated solubilization (e.g., DMSO), though care must be taken as fluorinated alcohols display unique partitioning characteristics in lipid bilayers that can perturb cell membranes if concentrations are too high[4][5].

Solubilization Workflows

SolubilizationWorkflow Start 1,1,1-Trifluoro-3-(pyrrolidin-1-yl) propan-2-ol (Free Base) Decision Assay tolerates organic co-solvents? Start->Decision DMSO_Route Prepare 50 mM Stock (Anhydrous DMSO) Decision->DMSO_Route Yes (In vitro) Aq_Route In situ Salt Formation (Add 1.0 eq 0.1M HCl) Decision->Aq_Route No (In vivo) DMSO_Dilute Dilute in Assay Buffer (Final DMSO ≤ 1% v/v) DMSO_Route->DMSO_Dilute Aq_Dilute Dilute in Assay Buffer (Maintain pH 5.5 - 7.2) Aq_Route->Aq_Dilute QC QC: Measure OD600 (< 0.01 = Fully Soluble) DMSO_Dilute->QC Aq_Dilute->QC

Fig 1: Decision tree for selecting the optimal aqueous solubilization workflow.

Experimental Protocols

Protocol A: Co-Solvent Mediated Solubilization (For In Vitro Assays)

This protocol utilizes Dimethyl Sulfoxide (DMSO) as a carrier to bypass the energetic barrier of dissolving the lipophilic free base directly into water.

  • Stock Preparation : Weigh the required mass of the free base and dissolve it in anhydrous DMSO to achieve a 50 mM stock solution.

    • Causality: Using anhydrous DMSO prevents premature water-induced aggregation of the lipophilic free base during storage.

  • Vortex-Assisted Drop-in : Prepare your target aqueous buffer (e.g., PBS, pH 7.4). While vigorously vortexing the buffer, add the DMSO stock dropwise until the desired final concentration is reached (ensure final DMSO is ≤ 1% v/v).

    • Causality: Adding the organic stock to the aqueous phase (rather than vice versa) ensures rapid dispersion. This prevents localized supersaturation, which is the primary cause of irreversible micro-precipitation in fluorinated compounds.

  • Equilibration : Allow the solution to equilibrate at room temperature for 10 minutes prior to use.

Protocol B: pH-Driven Aqueous Solubilization (For In Vivo / Sensitive Assays)

For assays sensitive to organic solvents (e.g., lipid bilayer studies[4]), the compound must be dissolved purely in aqueous media via in situ salt formation.

MechanisticPathway LowPH Acidic Media (pH < 6) Protonated Pyrrolidine Highly Water Soluble PhysPH Physiological Media (pH 7.4) Equilibrium State Requires Co-solvent LowPH->PhysPH + OH⁻ HighPH Basic Media (pH > 9) Neutral Free Base Lipophilic / Insoluble PhysPH->HighPH + OH⁻

Fig 2: pH-dependent protonation states and their effect on aqueous solubility.

  • Aqueous Suspension : Suspend the free base in 10% of the final target volume using LC-MS grade water. The mixture will appear cloudy.

  • Stoichiometric Protonation : Add exactly 1.0 to 1.05 molar equivalents of 0.1 M HCl to the suspension.

    • Causality: Providing a precise stoichiometric amount of protons ensures complete conversion of the pyrrolidine free base to its highly soluble hydrochloride salt, without excessively acidifying the final assay buffer.

  • Agitation & Dissolution : Sonicate the mixture in a water bath at 25°C for 5–10 minutes. The transition from a cloudy suspension to a perfectly clear solution indicates successful salt formation.

  • Volume Adjustment : Dilute the solution to the final required volume using your target assay buffer. Ensure the final pH remains below 7.2 to maintain the protonated state and prevent the free base from crashing out of solution.

Quality Control & Self-Validation System

To ensure scientific integrity, never assume a compound is fully dissolved based purely on visual inspection. Implement the following self-validating QC step:

  • Optical Density (OD) Verification : Transfer 100 µL of the final aqueous working solution into a clear 96-well plate and measure the absorbance at 600 nm (OD600) using a microplate reader.

  • Interpretation : An OD600 value of < 0.01 (blank-subtracted) confirms the absence of colloidal aggregates, validating a true thermodynamic solution. An OD600 > 0.01 indicates sub-visual precipitation, requiring further dilution or a slight reduction in pH.

References

  • Willis, C. J., et al. "Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives." Canadian Journal of Chemistry, 55(1), 1977. URL:[Link]

  • Herold, K. F., et al. "Fluorinated Alcohols' Effects on Lipid Bilayer Properties." Biophysical Journal, 107(10), 2014. URL:[Link]

  • Klamt, A., et al. "Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's." PubMed / NIH, 2014. URL:[Link]

Sources

Using 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in fluorine-19 NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (TFPP) as a Versatile Probe in 19F NMR Spectroscopy

Executive Overview

The renaissance in structural biology and biophysics has cemented Fluorine-19 Nuclear Magnetic Resonance (19F NMR) as a premier methodology for drug discovery and molecular probing. Because fluorine is virtually absent in biological systems, 19F NMR provides a background-free spectrum with exceptional sensitivity, driven by its 100% natural abundance and a gyromagnetic ratio nearly as high as hydrogen ()[1].

This application note provides a comprehensive, scientifically grounded guide to utilizing 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (TFPP) in 19F NMR workflows. By combining a highly responsive trifluoromethyl (-CF3) reporter, a chiral center, and a basic pyrrolidine moiety, TFPP serves as an ideal candidate for Fragment-Based Drug Discovery (FBDD) and microenvironmental pH sensing.

Physicochemical & NMR Profiling of TFPP

To effectively deploy TFPP in an NMR assay, one must understand the causality behind its structural modules. The -CF3 group acts as the spectroscopic reporter, while the pyrrolidine and hydroxyl groups dictate the molecule's physicochemical interactions with its environment.

Table 1: Expected 19F NMR Parameters and Mechanistic Rationale for TFPP

Property / ParameterExpected ValueMechanistic Rationale & Causality
19F Chemical Shift -75.0 to -80.0 ppmThe strong electron-withdrawing nature of the adjacent -CH(OH)- group deshields the CF3 group relative to standard CFCl3 (0 ppm)[2][3].
Signal Multiplicity Doublet (Singlet if 1H-decoupled) 3JH,F​ coupling occurs with the adjacent chiral methine proton. 1H-decoupling collapses this into a sharp, high-intensity singlet, maximizing signal-to-noise for multiplexed screening[4].
Transverse Relaxation ( T2​ , Free) > 1.0 secondsThe high tumbling rate (short rotational correlation time, τc​ ) of the low-molecular-weight fragment in solution leads to slow spin-spin relaxation and sharp spectral lines[5].
Transverse Relaxation ( T2​ , Bound) < 50 millisecondsBinding to a massive target protein transfers the macromolecular tumbling rate to the ligand, causing rapid spin dephasing and signal broadening[4].
Pyrrolidine pKa​ ~ 8.5 – 9.0Protonation of the tertiary amine alters through-bond electron density, inducing a measurable Chemical Shift Perturbation (CSP) in the CF3 reporter.

Application I: Ligand-Observed FBDD via 19F NMR

In Fragment-Based Drug Discovery, identifying weak binders ( Kd​ in the micromolar to millimolar range) is notoriously difficult. Ligand-observed 19F NMR overcomes this by monitoring the NMR signals of the small molecules rather than the protein ()[6].

When TFPP binds to a target protein, its rotational correlation time ( τc​ ) increases dramatically. This shifts the spectral density function, causing highly efficient transverse relaxation ( R2​ ) and a correspondingly short T2​ . By applying a T2​ -filter (such as a CPMG pulse sequence), the fast-relaxing signals of the bound fraction decay to zero, resulting in a quantifiable attenuation of the observed free ligand signal.

FBDD_Workflow A TFPP & Fragment Library (Fluorinated Reporters) B Cocktail Assembly (Includes Internal Std) A->B C 19F NMR Acquisition (CPMG T2-Filter) B->C Control Spectra D Target Protein Addition (Ligand in Excess) B->D E Signal Attenuation Analysis (Bound vs. Free) C->E D->C Complex Spectra F Hit Confirmed (Specific T2 Broadening) E->F ΔT2 > Threshold G Non-Binder (Signal Retained) E->G ΔT2 ≈ 0

Caption: Workflow for Ligand-Observed 19F NMR Fragment Screening using TFPP.

Protocol 1: T2​ -Filtered CPMG Screening Assay

Design Principle: This protocol is a self-validating system. It utilizes an internal non-binding reference to ensure that signal attenuation is strictly due to target binding, rather than non-specific protein aggregation or bulk magnetic susceptibility changes.

Step 1: Cocktail Preparation

  • Prepare a 100 mM stock of TFPP and 9 other structurally distinct fluorinated fragments in DMSO- d6​ . Ensure their 19F chemical shifts are separated by at least 0.5 ppm to prevent signal overlap.

  • Prepare a 100 mM stock of Trifluoroethanol (TFE) in DMSO- d6​ . TFE serves as the non-interacting, self-validating internal standard.

  • Dilute the fragments into the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 10% D2​O for spectrometer lock) to a final concentration of 50 µM per fragment.

Step 2: Baseline Acquisition (Free State)

  • Transfer 500 µL of the cocktail to a 5 mm NMR tube.

  • Acquire a 1D 19F NMR spectrum with 1H -decoupling.

  • Acquire a T2​ -filtered spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence: 90∘−(τ−180∘−τ)n​−Acq . Set the total relaxation delay ( 2nτ ) to ~200-400 ms. Record the integral of the TFPP -CF3 peak.

Step 3: Target Addition (Bound State)

  • Add the unlabelled target protein to the NMR tube to achieve a final concentration of 10 µM. (Maintaining a 5:1 ligand-to-protein ratio ensures the system remains in the fast-exchange regime, allowing the bound state's relaxation properties to average with the free state).

  • Re-acquire the CPMG spectrum under identical parameters.

Step 4: Data Validation & Causality Analysis

  • Validation Check: Examine the TFE (internal standard) peak. If its integral has decreased by >10%, the protein has likely aggregated, increasing bulk viscosity. The assay must be discarded and optimized.

  • Hit Determination: If the TFE peak is stable, calculate the attenuation of the TFPP peak. A reduction in signal intensity of >30% compared to the baseline spectrum indicates that TFPP is experiencing macromolecular tumbling due to specific binding to the target protein.

Application II: Microenvironmental & pH Probing

Because fluorine chemical shifts are exquisitely sensitive to their local electronic environment—often exhibiting a chemical shift range 20 times wider than hydrogen ()[5]—TFPP can act as a highly sensitive microenvironmental probe.

The pyrrolidine nitrogen of TFPP has a pKa​ of approximately 8.5 to 9.0. As the pH of the environment drops below this threshold, the nitrogen protonates. This introduces a positive charge, which alters the through-bond inductive effect and induces a conformational shift (e.g., altering intramolecular hydrogen bonding with the adjacent hydroxyl group). These changes perturb the shielding tensor of the -CF3 group, resulting in a distinct Chemical Shift Perturbation (CSP).

CSP_Mechanism A Free TFPP in Solution Sharp 19F Singlet B Microenvironmental Shift (Target Binding / pH Change) A->B C Fast Exchange Regime (Weak Affinity) B->C D Slow Exchange Regime (Tight Affinity) B->D E Averaged Chemical Shift (Single Shifted Peak) C->E F Distinct Bound & Free Peaks (Signal Broadening) D->F

Caption: Mechanism of 19F Chemical Shift Perturbation across varying exchange regimes.

Protocol 2: 19F NMR pH Calibration and Sensing

Design Principle: To utilize TFPP as a quantitative pH sensor in complex biological mixtures, a precise calibration curve must be generated. This protocol establishes the dynamic range of the CF3 chemical shift as a function of pyrrolidine protonation.

Step 1: Buffer Series Preparation

  • Prepare a series of 100 mM universal buffers (e.g., Britton-Robinson buffer) ranging from pH 5.0 to pH 11.0 in 0.5 pH unit increments.

  • Supplement each buffer with 10% D2​O (for lock) and 0.1% Trifluoroacetic acid (TFA). Causality: TFA has a highly acidic pKa​ (~0.23); thus, it remains fully deprotonated across the pH 5-11 range. Its chemical shift (-76.55 ppm) is invariant to these pH changes, providing an absolute, self-validating reference point[2].

Step 2: Sample Spiking

  • Add TFPP to each buffer solution to a final concentration of 1 mM.

Step 3: NMR Acquisition

  • Acquire standard 1D 19F NMR spectra ( 1H -decoupled) for each pH point at a strictly controlled temperature (e.g., 298 K), as chemical shifts are highly temperature-dependent.

  • Reference all spectra by setting the TFA peak to exactly -76.55 ppm.

Step 4: Curve Fitting

  • Extract the chemical shift ( δ ) of the TFPP -CF3 peak for each spectrum.

  • Plot δ versus pH. The data will form a sigmoidal curve.

  • Fit the curve to the modified Henderson-Hasselbalch equation to determine the exact pKa​ and the limiting chemical shifts of the fully protonated ( δHA+​ ) and deprotonated ( δA​ ) states. Once calibrated, the precise 19F chemical shift of TFPP can be used to back-calculate the localized pH of unknown biological compartments or to monitor the formation of salt-bridges in protein pockets.

References

  • A Beginner's Guide to 19F NMR and its Role in Drug Discovery. Canadian Journal of Chemistry (2023). Available at:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Medicinal Chemistry (2021). Available at:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences (2020). Available at:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules (2024). Available at:[Link]

  • 19F NMR Reference Standards. University of Colorado Boulder NMR Facility. Available at:[Link] (Derived from standard reference tables)

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at:[Link]

Sources

Application Note: Asymmetric Synthesis Catalysts for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of trifluoromethyl (–CF₃) groups into aliphatic amino alcohols is a highly validated strategy in modern medicinal chemistry. The –CF₃ moiety profoundly modulates the physicochemical properties of the pharmacophore, enhancing metabolic stability, lowering the basicity (pKa) of the adjacent pyrrolidine nitrogen, and increasing overall lipophilicity to improve blood-brain barrier (BBB) penetrance.

Synthesizing 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in high enantiomeric purity presents unique chemical challenges. The intense electron-withdrawing nature of the –CF₃ group makes adjacent carbonyls highly electrophilic (prone to hydration) and alters the standard regioselectivity of epoxide ring openings. As a Senior Application Scientist, I have structured this guide to detail the two most robust, scalable, and self-validating catalytic pathways for this synthesis: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Cobalt-Catalyzed Hydrolytic Kinetic Resolution (HKR) followed by Asymmetric Ring Opening (ARO) .

Mechanistic Workflows & Catalyst Selection

To achieve >95% enantiomeric excess (ee), the synthetic route must strictly control the stereocenter at the C2 position. The two primary workflows are visualized below.

SynthesisRoutes SM1 1,1,1-Trifluoro-3-(pyrrolidin-1-yl) propan-2-one Cat1 ATH Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] SM1->Cat1 HCOOH/Et3N Asymmetric Reduction Product (R)- or (S)-1,1,1-Trifluoro- 3-(pyrrolidin-1-yl)propan-2-ol Cat1->Product SM2 Racemic 2-(Trifluoromethyl)oxirane Cat2 HKR Catalyst (S,S)-Co(III)(salen)OAc SM2->Cat2 H2O (0.55 eq) Kinetic Resolution Int2 Enantiopure (R)-2-(Trifluoromethyl)oxirane Cat2->Int2 Reagent2 Nucleophilic Ring Opening + Pyrrolidine / HFIP Int2->Reagent2 Regioselective SN2 Attack Reagent2->Product

Fig 1. Divergent asymmetric synthetic routes to 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Route A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanistic Insight

Direct asymmetric hydrogenation of α-amino trifluoromethyl ketones using high-pressure H₂ is notoriously difficult. The highly electrophilic carbonyl rapidly forms stable hydrates or hemiacetals in standard solvents, poisoning the catalyst or halting conversion.

The Solution: Utilizing a Noyori-type[RuCl(p-cymene)(TsDPEN)] catalyst with a Formic Acid/Triethylamine (FA/TEA) azeotrope[1].

  • Outer-Sphere Mechanism: The catalyst operates via a concerted outer-sphere mechanism. The Ru-H and the NH proton of the TsDPEN ligand are transferred simultaneously to the C=O double bond via a rigid six-membered transition state .

  • Azeotrope Advantage: The FA/TEA (5:2) mixture provides a constant, non-aqueous hydride source. As formic acid is consumed, CO₂ is irreversibly extruded, driving the equilibrium entirely to the product side without introducing water that would hydrate the starting material .

Step-by-Step Protocol: ATH Workflow

Self-Validation Checkpoint: The reaction progress can be monitored by the cessation of CO₂ bubbling, serving as an intrinsic visual indicator of completion.

  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-one (10.0 mmol) in 10 mL of anhydrous DMF. Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Hydride Source Addition: Dropwise, add 5 mL of a pre-mixed, degassed Formic Acid/Triethylamine (5:2 molar ratio) azeotrope at 0 °C.

  • Reaction Execution: Warm the vessel to 40 °C. Stir continuously for 16 hours. A bubbler should be attached to safely vent the evolved CO₂.

  • Quench & Extraction: Cool to 0 °C. Slowly quench with saturated aqueous NaHCO₃ until the pH reaches 8.5 (critical to ensure the pyrrolidine nitrogen is deprotonated for extraction). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH 95:5) to yield the (S)-enantiomer.

Route B: Co-Catalyzed HKR and Asymmetric Ring Opening (ARO)

Causality & Mechanistic Insight

When theoretical yield is less critical than absolute, pristine enantiopurity (>99% ee), the epoxide ring-opening route is superior.

  • Hydrolytic Kinetic Resolution (HKR): Racemic 2-(trifluoromethyl)oxirane is resolved using Jacobsen's (S,S)-Co(III)(salen)OAc catalyst. The catalyst selectively hydrolyzes the (S)-epoxide into a diol, leaving the unreacted (R)-epoxide intact .

  • Regioselective SN2 Attack: The subsequent ring-opening with pyrrolidine is dictated by the –CF₃ group. Normally, acid-catalyzed epoxide opening occurs at the more substituted carbon (SN1-like). However, the intensely electron-withdrawing –CF₃ group severely destabilizes any adjacent partial positive charge. Thus, nucleophilic attack is strictly forced to the terminal, unsubstituted C3 position via an SN2 mechanism.

  • Solvent Selection (HFIP): Conducting the ring opening in Hexafluoro-2-propanol (HFIP) is a game-changer. HFIP is a strong hydrogen-bond donor that activates the epoxide oxygen without acting as a nucleophile itself, accelerating the reaction at room temperature and preventing thermal degradation of the volatile epoxide [2].

Step-by-Step Protocol: HKR & ARO Workflow

Self-Validation Checkpoint: The boiling point of the epoxide (39 °C) vs. the diol (>150 °C) allows for perfect separation via simple distillation, guaranteeing no diol carryover.

Step 1: HKR of the Epoxide

  • Charge a flask with racemic 2-(trifluoromethyl)oxirane (100 mmol) and (S,S)-Co(III)(salen)OAc (0.5 mmol, 0.5 mol%).

  • Cool to 0 °C and add H₂O (55 mmol, 0.55 eq) dropwise over 30 minutes.

  • Stir at 4 °C for 14 hours.

  • Distill the reaction mixture directly under a slight vacuum to recover the enantiopure (R)-2-(trifluoromethyl)oxirane (bp ~39 °C) in a cold trap.

Step 2: HFIP-Accelerated Ring Opening

  • In a sealed tube, dissolve the distilled (R)-2-(trifluoromethyl)oxirane (40 mmol) in 15 mL of Hexafluoro-2-propanol (HFIP).

  • Add pyrrolidine (44 mmol, 1.1 eq) slowly at 0 °C.

  • Seal the tube and stir at 25 °C for 18 hours.

  • Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled). The crude residue is highly pure (R)-1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol and can be recrystallized from hexanes/MTBE.

Quantitative Data Presentation

The following table summarizes the operational metrics of both pathways to aid in route selection for scale-up operations.

ParameterRoute A: Ru-Catalyzed ATHRoute B: Co-HKR & ARO
Starting Material 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-oneRacemic 2-(Trifluoromethyl)oxirane
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN](S,S)-Co(III)(salen)OAc
Catalyst Loading 0.1 - 0.5 mol%0.5 mol%
Enantiomeric Excess (ee) 94 - 98%> 99% (Post-HKR)
Overall Yield 85 - 92%40 - 45% (Max 50% due to resolution)
Scalability High (Pilot scale ready)Moderate (Distillation of volatile epoxide required)
Key Advantage High atom economy, 100% theoretical yieldPristine enantiopurity, simple SN2 chemistry

References

  • Noyori, R., Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[Link]

  • Jacobsen, E. N., et al. (1997). Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes. Science.[Link]

  • Li, X., Russell, R. K., Chen, H., Sorgi, K. L. (2010). Regiospecific and diastereoselective ring-opening of optically pure (S)-(−)-2-(trifluoromethyl)oxirane in hexafluoro-2-propanol. Green Chemistry.[Link]

  • Zhu, S., Liu, Y., Zhang, Y., Xu, Z. (2010). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Chemical Communications.[Link]

Sources

Application Note: In Vivo Pharmacokinetic and Brain Penetration Profiling of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

[label="Liver Metabolism", fillcolor="#F1F3F4", style=filled, fontcolor="#2021

Refining DOT Diagram Layout

I am now focusing on refining the Graphviz DOT diagram for clarity and detail. The layout of the new graph depicts oral (PO) and intravenous (IV) administration, highlighting key steps: absorption, systemic circulation, BBB penetration, and brain distribution. I've detailed the role of lipophilic diffusion for the compound.

Target Audience: Pre-clinical Researchers, DMPK Scientists, and CNS Drug Development Professionals

Introduction & Mechanistic Rationale

The evaluation of novel central nervous system (CNS) agents requires rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. The compound 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol represents a highly optimized structural motif frequently utilized in modern medicinal chemistry for neuro-therapeutics.

The structural features of this molecule dictate its physiological behavior:

  • Trifluoromethyl ( CF3​ ) Group: The strategic placement of a CF3​ group serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, favoring passive diffusion across the lipophilic endothelium of the Blood-Brain Barrier (BBB). Second, the strong C-F bonds sterically and electronically shield adjacent carbon centers from Cytochrome P450 (CYP450)-mediated oxidation, thereby enhancing metabolic stability and prolonging the in vivo half-life[1].

  • Pyrrolidine Ring: Nitrogen-containing heterocycles are privileged scaffolds for BBB penetration. The basic pyrrolidine amine interacts favorably with BBB transport components. Furthermore, the strong electron-withdrawing nature of the adjacent CF3​ group inductively lowers the pKa of the pyrrolidine nitrogen. This ensures a higher fraction of the un-ionized species exists at physiological pH (7.4), which is an absolute prerequisite for passive transcellular diffusion into the brain parenchyma [4].

  • Secondary Alcohol: While providing a critical vector for target binding (e.g., hydrogen bond donation), this hydroxyl group represents a metabolic "soft spot" susceptible to Phase II glucuronidation.

This protocol outlines a self-validating, step-by-step methodology for evaluating the systemic exposure and brain penetrance of this compound in murine models.

Formulation Strategy and Tolerability

A critical failure point in pre-clinical PK studies is the use of inappropriate vehicles, which can precipitate the test article in the bloodstream or cause vehicle-induced toxicity that confounds behavioral and pharmacokinetic data.

Given the lipophilic nature of the fluorinated pyrrolidine, an aqueous buffer alone is insufficient. We employ a co-solvent system of 5% DMSO / 30% PEG400 / 65% Saline .

  • Causality for Selection: Dimethyl sulfoxide (DMSO) acts as a powerful primary solvent to disrupt the crystal lattice of the compound, while Polyethylene Glycol 400 (PEG400) prevents precipitation upon dilution in the aqueous bloodstream.

  • Tolerability: This specific ratio is strictly maintained below the Maximum Tolerated Dose (MTD) and No-Observed-Effect Level (NOEL) for intravenous administration in mice, ensuring that any observed clinical signs are driven by the test article, not the solvent [2].

Experimental Protocols

Animal Husbandry & Preparation
  • Model: Male C57BL/6 mice, 8–10 weeks old (approx. 25 g).

  • Acclimatization: Minimum of 5 days in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.

  • Fasting: Fast animals for 12 hours prior to oral (PO) dosing to minimize food-effect variability on gastrointestinal absorption. Intravenous (IV) cohorts may remain fed.

Dosing Solution Preparation
  • Stock Solution: Weigh 10.0 mg of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol into a sterile glass vial. Add 0.5 mL of pharmaceutical-grade DMSO and vortex until completely dissolved (20 mg/mL stock).

  • PEG Addition: Add 3.0 mL of PEG400 to the stock solution and vortex for 2 minutes.

  • Aqueous Dilution: Slowly add 6.5 mL of 0.9% sterile saline dropwise while continuously vortexing to prevent localized precipitation.

  • Validation: Visually inspect for clarity. The final concentration is 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Administration Procedures
  • Intravenous (IV) Dosing (2 mg/kg): Secure the mouse in a restraint device. Dilate the lateral tail vein using a warming lamp. Administer the formulation at a dose volume of 2 mL/kg (e.g., 50 µL for a 25 g mouse) via a 27G needle over 10 seconds.

  • Oral (PO) Dosing (10 mg/kg): Using a stainless-steel oral gavage needle (20G), administer the formulation directly into the stomach at a dose volume of 10 mL/kg.

Pharmacokinetic Sampling (Blood and Brain)

To accurately calculate the Brain-to-Plasma ratio ( Kp​ ), residual blood must be removed from the cerebral microvasculature prior to brain extraction.

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Blood Collection: At the designated timepoint, anesthetize the mouse using Isoflurane. Collect ~200 µL of blood via cardiac puncture into K2​EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma.

  • Transcardial Perfusion: Immediately following blood collection, sever the descending aorta and perfuse the heart with 10 mL of ice-cold heparinized saline (10 U/mL) through the left ventricle at a rate of 2 mL/min until the liver and brain clear of blood.

  • Brain Extraction: Decapitate, carefully extract the whole brain, rinse in ice-cold saline, blot dry, and weigh. Snap-freeze both plasma and brain tissue in liquid nitrogen and store at -80°C.

Bioanalytical Workflow (LC-MS/MS)

  • Tissue Homogenization: Add 3 volumes (w/v) of ice-cold Phosphate-Buffered Saline (PBS) to the brain tissue. Homogenize using a bead-beater for 2 minutes.

  • Protein Precipitation: Aliquot 50 µL of plasma or brain homogenate into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing a structurally similar internal standard (e.g., a deuterated analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Quantification: Transfer 100 µL of the supernatant to an autosampler vial. Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

Data Presentation & Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK parameters, demonstrating the compound's excellent oral bioavailability and high brain penetrance, driven by its fluorinated pyrrolidine scaffold.

Table 1: Pharmacokinetic Parameters of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in C57BL/6 Mice

PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Plasma) ng/mL1,250 ± 110840 ± 85
Tmax​ h0.0830.5
AUC0−t​ (Plasma) h*ng/mL1,850 ± 1504,625 ± 320
Bioavailability ( F ) %-50.0%
Cmax​ (Brain) ng/g2,250 ± 2001,344 ± 140
Brain/Plasma Ratio ( Kp​ ) Ratio1.8 1.6
Clearance ( Cl ) mL/min/kg18.0-
Half-life ( t1/2​ ) h2.43.1

Mechanistic Workflow Diagram

The diagram below maps the physiological distribution pathway of the compound, highlighting the specific structural features that govern each pharmacokinetic stage.

Workflow PO PO Administration (10 mg/kg) Absorption GI Absorption (Lipophilic Diffusion) PO->Absorption Oral Gavage IV IV Administration (2 mg/kg) Plasma Systemic Plasma (PK Sampling) IV->Plasma Tail Vein Absorption->Plasma CF3 Resists CYP450 BBB Blood-Brain Barrier (Passive Permeation) Plasma->BBB Systemic Distribution Brain Brain Parenchyma (Target Engagement) BBB->Brain Pyrrolidine + CF3 Driven

Fig 1. In vivo physiological distribution and BBB permeation pathway of the test article.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • Thackaberry, E. A., Wang, X., Schweiger, M., Messick, K., Valle, N., Dean, B., Sambrone, A., Bowman, T., & Xie, M. "Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits." Xenobiotica, 44(2), 169-179 (2014). URL:[Link]

  • Wang, X., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry (2020). URL:[Link]

  • Martins, I. F., et al. "Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models." ACS Omega (2023). URL:[Link]

Troubleshooting & Optimization

Improving yield in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced fluorinated building block synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the aminolysis of 2-(trifluoromethyl)oxirane (1,1,1-trifluoro-2,3-epoxypropane) with pyrrolidine.

While the conversion to 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol appears straightforward, the unique physicochemical properties of the trifluoromethylated epoxide often lead to poor yields, sluggish kinetics, and reagent loss if standard thermal protocols are applied. This guide is designed to dissect the causality behind these failures and provide field-proven, self-validating methodologies to optimize your yield.

Mechanistic Insights: Understanding the Substrate

Before troubleshooting, we must understand the inherent reactivity of our starting materials. The strong electron-withdrawing nature of the −CF3​ group profoundly alters the epoxide's transition state. It destabilizes any partial positive charge at the adjacent C2 position, making SN​2 nucleophilic attack at the less hindered, terminal C3 position overwhelmingly favored. This guarantees complete regioselectivity—yielding the desired 3-(pyrrolidin-1-yl) product rather than the 2-amino isomer[1].

However, this exact electronic effect makes the epoxide less reactive toward weak nucleophiles without proper activation. Compounding this issue is the extreme volatility of 1,1,1-trifluoro-2,3-epoxypropane (boiling point: 38–40 °C). Standard thermal heating in open or refluxing systems inevitably boils off the electrophile before the pyrrolidine can react.

Troubleshooting FAQs

Q1: My yields are consistently below 40%, and I am recovering unreacted pyrrolidine. How can I prevent the loss of the epoxide? A1: You are losing your electrophile to evaporation. To counteract this, you must lower the activation energy so the reaction can proceed below 40 °C. I highly recommend shifting to a Lewis acid-catalyzed approach. Utilizing 5–10 mol% of Ytterbium(III) triflate ( Yb(OTf)3​ ) in warm acetonitrile coordinates the epoxide oxygen, significantly increasing its electrophilicity. This allows the ring-opening to proceed smoothly at 35–40 °C, completely mitigating thermal loss[2].

Q2: I need to synthesize a large library of these derivatives quickly. Is there a faster method than the 12-hour catalyzed reaction? A2: Yes. Microwave-assisted organic synthesis (MAOS) is the ideal physical solution. By running the reaction neat (solvent-free) in a sealed, pressure-rated microwave vial, you prevent the escape of the volatile epoxide while applying rapid, uniform dielectric heating. This reduces the reaction time from hours to approximately 15 minutes while pushing yields above 90%[3].

Q3: Am I at risk of forming the wrong regioisomer (1,1,1-trifluoro-2-(pyrrolidin-1-yl)propan-3-ol)? A3: No. As established by foundational studies on trifluoromethyl oxiranes, the cleavage occurs exclusively at the terminal carbon-oxygen bond due to the −CF3​ directing effect[1]. If you observe multiple spots on your TLC, it is likely due to epoxide polymerization or hydrolysis (diol formation) from wet solvents. Ensure your system is strictly anhydrous.

Diagnostic Workflow & Reaction Pathways

TroubleshootingWorkflow Start Issue: Low Yield in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Synthesis Diag1 Is the epoxide evaporating before reacting? Start->Diag1 Sol1 Implement Yb(OTf)3 Catalysis (Lowers activation energy, allows T < 45°C) Diag1->Sol1 Yes (bp ~39°C) Diag2 Is the reaction kinetics too slow? Diag1->Diag2 No Success Optimized Yield (>85%) Complete Regioselectivity Sol1->Success Sol2 Use Microwave Irradiation (Sealed vessel prevents loss, completes in 15 min) Diag2->Sol2 Yes Diag3 Are you observing regioisomeric side products? Diag2->Diag3 No Sol2->Success Sol3 Verify CF3 directing effect. Ensure strictly anhydrous conditions to prevent diol formation. Diag3->Sol3 Yes Sol3->Success

Workflow for troubleshooting and optimizing the aminolysis of 2-(trifluoromethyl)oxirane.

ReactionMechanism Epoxide 2-(Trifluoromethyl)oxirane + Pyrrolidine Activation Yb(OTf)3 Coordination to Epoxide Oxygen Epoxide->Activation Catalyst Addition Attack Regioselective SN2 Attack at Terminal C3 Position Activation->Attack CF3 directs attack Product 1,1,1-Trifluoro-3-(pyrrolidin-1-yl) propan-2-ol Attack->Product Ring Opening

Mechanistic pathway of Yb(OTf)3-catalyzed regioselective epoxide aminolysis.

Quantitative Data: Condition Comparison

Reaction ConditionReagentsTemp / TimeYieldKey Advantage
Standard Thermal Epoxide, Pyrrolidine, EtOH60 °C / 12 h< 40%No specialized equipment needed
Lewis Acid Catalyzed Epoxide, Pyrrolidine, 5 mol% Yb(OTf)3​ , MeCN40 °C / 4 h> 85%Low temperature prevents epoxide loss[2]
Microwave-Assisted Epoxide, Pyrrolidine (Neat)80 °C (MW) / 15 min> 90%Extremely fast, solvent-free[3]

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Aminolysis (Recommended for Scale-Up)

This protocol utilizes Yb(OTf)3​ to activate the epoxide, allowing the reaction to proceed below the boiling point of the electrophile.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add pyrrolidine (1.0 equiv, 10 mmol) and anhydrous acetonitrile (15 mL) to the flask.

  • Catalyst Addition: Add Ytterbium(III) triflate ( Yb(OTf)3​ ) (0.05 equiv, 0.5 mmol). The solution will remain slightly heterogeneous.

  • Epoxide Addition: Cool the flask to 0 °C in an ice bath. Slowly add 1,1,1-trifluoro-2,3-epoxypropane (1.2 equiv, 12 mmol) dropwise via a gas-tight syringe to prevent premature volatilization.

  • Reaction: Remove the ice bath and gently warm the reaction to 35–40 °C using a temperature-controlled oil bath. Stir for 4 hours.

  • In-Process Validation: Monitor via TLC (Silica, 10% MeOH in DCM). The reaction is complete when the ninhydrin-active pyrrolidine baseline spot disappears, and a new secondary amine/alcohol spot appears at Rf​ ~0.4. The mixture should transition to a clear, homogeneous light-yellow solution.

  • Workup: Quench with water (20 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Microwave-Assisted Solvent-Free Aminolysis (Recommended for Rapid Discovery)

This protocol utilizes a sealed environment to prevent reagent loss while accelerating kinetics via dielectric heating.

  • Preparation: Equip a 10 mL heavy-walled microwave-safe reaction vial with a magnetic stir bar.

  • Reagent Loading: Add pyrrolidine (1.0 equiv, 2 mmol) and 1,1,1-trifluoro-2,3-epoxypropane (1.1 equiv, 2.2 mmol) directly into the vial. Note: Perform this step quickly in a fume hood to minimize epoxide evaporation.

  • Sealing: Immediately crimp-seal the vial with a Teflon-lined septum cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80 °C for 15 minutes with a maximum power setting of 150 W and high-speed stirring.

  • In-Process Validation: Post-irradiation, allow the vial to cool to room temperature. The internal pressure of the vial must drop to baseline before uncrimping. Complete conversion is validated via crude 1H NMR ( CDCl3​ ): check for the disappearance of the characteristic epoxide proton multiplets (2.9–3.3 ppm) and the appearance of the carbinol proton adjacent to the −CF3​ group (~4.1 ppm).

  • Workup: Because the reaction is solvent-free and highly efficient, the crude mixture often only requires direct high-vacuum drying to remove the slight excess of epoxide, yielding the analytically pure product.

References

  • The Ring-cleavage Reactions of 1,1,1-Trifluoro-2,3-epoxypropane Source: Journal of the American Chemical Society / R Discovery URL
  • Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein Source: Journal of Medicinal Chemistry / ACS Publications URL
  • CHAPTER 10: Microwave Dielectric Heating for Solvent-free Organic Transformations Source: Royal Society of Chemistry URL

Sources

Troubleshooting impurities in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

From the desk of the Senior Application Scientist

Welcome to the technical support center for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable fluorinated building block. The unique molecular structure, combining a highly polar fluoroalcohol moiety with a basic nitrogenous heterocycle, presents specific challenges during purification. The strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, can complicate crystallization, often leading to issues like oiling out or the co-crystallization of impurities.[1]

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your crystallization protocols, and achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Guide for Common Impurities

Impurities can arise from unreacted starting materials, side reactions, or degradation. Identifying the nature of the impurity is the first step toward its effective removal. The following table outlines common issues encountered during the crystallization of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, their probable causes, and targeted solutions.

Issue Observed Potential Cause(s) Recommended Analytical Approach Proposed Solution(s)
Oiling Out / Failure to Crystallize The solution is too supersaturated; the cooling rate is too fast; the chosen solvent is too effective, even at low temperatures.Visual InspectionSlow down the cooling rate (e.g., allow the flask to cool to room temperature on the benchtop, then transfer to a refrigerator, then to a freezer). If oiling persists, gently reheat to redissolve and add a small amount of a miscible "poor" solvent (anti-solvent) until the solution becomes faintly turbid, then cool slowly.[1] Scratch the inside of the flask with a glass rod to induce nucleation.[2]
Persistent Yellow or Brown Color Thermal degradation of the compound or impurities, particularly at elevated temperatures during dissolution.UV-Vis SpectroscopyDissolve the crude product in the minimum amount of a suitable hot solvent. Add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1]
Presence of Starting Materials (e.g., 1,1,1-trifluoro-2,3-epoxypropane, pyrrolidine)Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.GC-MS for volatile components; ¹H NMR to identify characteristic peaks of starting materials.If pyrrolidine is present, perform an acidic wash (e.g., with dilute HCl) during workup, followed by re-basification and extraction. If unreacted epoxide is the issue, ensure the reaction goes to completion. Recrystallization is often effective at removing small amounts of these impurities.
Formation of Salts (e.g., hydrochloride, acetate)Carryover from acidic workup steps or use of acidic solvents/reagents.Ion Chromatography; pH measurement of an aqueous solution of the product.Perform a basic wash (e.g., with saturated NaHCO₃ solution) during the liquid-liquid extraction phase before crystallization. Ensure all acidic residues are removed before concentrating the organic phase.
Low Yield After Recrystallization Too much solvent was used during dissolution; the compound has significant solubility in the cold solvent; crystals were washed with room-temperature solvent.N/AUse the absolute minimum amount of hot solvent to fully dissolve the crude product.[2] After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to dislodge impurities without dissolving the product.[1] If the yield is still low, consider concentrating the mother liquor and performing a second crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my crystallized 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol?

Assessing the purity of a fluorinated compound requires a multi-faceted approach. No single technique tells the whole story.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This is arguably the most powerful technique for this specific molecule. It is highly sensitive to the electronic environment of the fluorine atoms. Impurities containing a trifluoromethyl group will give distinct signals from the main product, allowing for direct and precise quantification with minimal sample preparation.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or unreacted starting materials.[3][4]

  • High-Performance Liquid Chromatography (HPLC-MS): The workhorse for non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like formic acid or ammonia to improve peak shape) coupled with a mass spectrometer can separate and identify a wide range of byproducts and degradation products.

  • ¹H and ¹³C NMR: Essential for confirming the overall structure of your final product and identifying non-fluorinated impurities.

  • Combustion Ion Chromatography (CIC): This technique can be used to determine the total fluorine content in the sample, which can be compared against the theoretical value to give an overall purity assessment.[5]

Q2: How do I select the optimal solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[6] For 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, which has both polar and non-polar characteristics, solvent screening is crucial.

Screening Workflow:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is too good.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Cool the test tube in an ice bath. The formation of a dense crystalline precipitate indicates a good single-solvent system.[1]

Suggested Solvents for Screening:

  • Alcohols: Isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Heptane, Hexane (likely good anti-solvents)

  • Ethers: Methyl tert-butyl ether (MTBE)

If a single solvent is not ideal, a two-solvent system is highly effective.[1][7] In this method, you dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a miscible "poor" solvent (anti-solvent, in which it is insoluble) until the solution turns cloudy. A drop or two of the "good" solvent is added to restore clarity, and the solution is then cooled slowly.

Q3: Can you provide a detailed, step-by-step protocol for recrystallizing this compound?

Certainly. The following is a robust, general-purpose protocol for a single-solvent recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Based on prior screening (see Q2), select a suitable solvent (e.g., Isopropanol).

  • Dissolution: Place the crude 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 20 mL) and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through. This step removes any mother liquor containing dissolved impurities that may be clinging to the crystal surfaces.

  • Drying: Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q4: My compound oiled out and now it's a solid mass at the bottom of the flask. What should I do?

This is a common outcome when a compound "crashes out" of solution instead of crystallizing. This amorphous solid has likely trapped significant impurities. Do not simply collect this solid. The best course of action is to restart the crystallization process:

  • Re-heat the flask to completely redissolve the solidified oil in the solvent.

  • Add a bit more of the "good" solvent to ensure you are not at too high a concentration.

  • If using a single-solvent system, consider adding a small amount of a miscible "poor" solvent (anti-solvent) to decrease the overall solvent power.

  • Crucially, ensure the cooling process is much slower this time. You can insulate the flask with glass wool or place the entire apparatus inside a larger beaker to slow heat transfer.

  • If problems persist, purification by column chromatography followed by crystallization of the purified fractions may be necessary.

Part 3: Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving purity issues during the crystallization process.

G cluster_0 Phase 1: Initial Analysis & Observation cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Targeted Solutions cluster_3 Phase 4: Re-Crystallization & Verification start Crude Product analysis Purity Analysis (NMR, GC-MS, HPLC) start->analysis observe Observe Crystallization Behavior start->observe issue Problem Identified? analysis->issue observe->issue oiling Oiling Out / No Crystals issue->oiling Yes (Physical) color Colored Impurities issue->color Yes (Visual) sm_impurity Starting Material Impurity issue->sm_impurity Yes (Analytical) low_yield Low Yield issue->low_yield Yes (Yield) success Pure Product Obtained issue->success No sol_slow_cool Solution: Slow Cooling / Add Anti-Solvent oiling->sol_slow_cool sol_charcoal Solution: Activated Charcoal Treatment color->sol_charcoal sol_rework Solution: Re-run Reaction / Aqueous Wash sm_impurity->sol_rework sol_optimize Solution: Minimize Solvent / Use Cold Wash low_yield->sol_optimize recrystallize Perform Optimized Recrystallization sol_slow_cool->recrystallize sol_charcoal->recrystallize sol_rework->recrystallize sol_optimize->recrystallize final_qc Final Purity Verification recrystallize->final_qc final_qc->issue Purity Not Met final_qc->success

Caption: Troubleshooting workflow for impurity remediation.

References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
  • Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center (DTIC).
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NM-AIST Repository.
  • Overview on PFAS analytical methods. Publications Office of the European Union.
  • ANALYTICAL METHODS for fluorides, hydrogen fluoride, and fluorine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • 1,1,1-TRIFLUORO-2-PROPANOL synthesis. ChemicalBook.
  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
  • 1,1,1-Trifluoro-2-propanol 97 374-01-6. Sigma-Aldrich.
  • Recrystallization. University of Colorado Boulder.
  • Recrystallization - Single Solvent. University of Calgary.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization method. Hokkaido University.
  • Guide for crystallization. University of Fribourg.
  • (S)-1,1,1-Trifluoro-2-propanol. LookChem.
  • 1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-ol. 007Chemicals.
  • 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol. Moshang Chemical.
  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one. PubChem.
  • 1,1,1-Trifluoro-2-propanol. NIST WebBook.
  • A Comparative Guide to the Characterization of Impurities in 1,1,1-Trifluoro-5-bromo-2-pentanone. Benchchem.
  • Solubility of gases in fluoroorganic alcohols Part I. Journal of the Chemical Society, Faraday Transactions.
  • Scale-up Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol for Industrial Applications. Benchchem.
  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. ResearchGate.
  • (S)-1,1,1-Trifluoro-2-propanol. Benchchem.
  • 1,1,1-Trifluoro-2-propanol 97 374-01-6. MilliporeSigma.

Sources

Technical Support Center: Handling & Storage of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol .

This molecule possesses a dual chemical nature: a highly electron-withdrawing trifluoromethyl ( CF3​ ) group adjacent to a secondary alcohol, and a basic tertiary amine (pyrrolidine ring). While this structural motif is highly valuable in medicinal chemistry, it creates specific vulnerabilities to N-oxidation and hygroscopic hydration during storage.

Diagnostic Quick-Reference

Before diving into the mechanistic causes, use this self-validating diagnostic table to assess the current state of your reagent.

Observable SymptomMechanistic Root CauseAnalytical Validation MethodAction Required
Yellowing or brown discoloration Oxidation of the pyrrolidine nitrogen to an N-oxide. 1 H NMR: Downfield shift of pyrrolidine α -protons (>3.0 ppm). LC-MS: [M+16] + peak.Purify via vacuum distillation; store under Argon.
Viscous, "wet" appearance Hygroscopic water absorption driven by strong hydrogen bonding.Karl Fischer Titration: Moisture content >0.5%.Lyophilize or dry over 3Å molecular sieves.
Inconsistent reaction yields Reagent inactivation or hydrolysis of sensitive electrophiles.Quantitative NMR (qNMR) using an internal standard.Re-purify and validate concentration before use.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why has my reagent turned yellow/brown over time, and how does this affect my synthesis?

Causality: Your reagent is undergoing slow oxidation. The pyrrolidine ring contains a tertiary amine with a nucleophilic lone pair. Although the CF3​ group is strongly electron-withdrawing, it is located three carbons away, leaving the nitrogen sufficiently electron-rich to interact with atmospheric oxygen diradicals. Over time, this exposure forms a pyrrolidine N-oxide 1. Impact: N-oxides are significantly less basic and nucleophilic than their parent amines 2. If your reaction relies on the basicity of the pyrrolidine or its ability to coordinate to a metal catalyst, the oxidized reagent will act as an inert impurity, directly causing yield drops.

Q2: My reaction yields are inconsistent, and the reagent appears slightly viscous or "wet". What is happening?

Causality: The molecule is highly hygroscopic. The highly polarized O-H bond (driven by the adjacent CF3​ group) acts as a powerful hydrogen bond donor, while the pyrrolidine nitrogen acts as a strong acceptor. This combination creates a high thermodynamic affinity for atmospheric moisture, leading to the formation of stable hydrates 3. Impact: Absorbed water not only dilutes the reagent (causing inaccurate stoichiometric dosing) but can also hydrolyze sensitive electrophiles (e.g., acid chlorides, activated esters) in your downstream synthesis.

Q3: How can I establish a self-validating system to ensure reagent integrity?

Self-Validating Protocol: Do not assume reagent purity based on appearance. Before committing to a critical, large-scale synthesis, implement a dual-check validation:

  • Karl Fischer (KF) Titration: Validate that the moisture content is strictly <0.1%.

  • 1 H NMR (in CDCl3​ ): Confirm the absence of the N-oxide. The α -protons of the intact pyrrolidine ring typically resonate around 2.5–2.7 ppm. If oxidation has occurred, the strong electron-withdrawing effect of the N+−O− dipole will shift these protons downfield past 3.0 ppm.

Visualizing Degradation and Storage Workflows

Degradation A 1,1,1-Trifluoro-3- (pyrrolidin-1-yl)propan-2-ol D Pyrrolidine N-Oxide (Oxidation) A->D reacts with O2 E Hydrate Formation (Hygroscopicity) A->E absorbs H2O B Atmospheric O2 B->D drives oxidation C Atmospheric Moisture C->E drives hydration F Loss of Reactivity & Inaccurate Dosing D->F causes E->F causes

Fig 1. Mechanistic pathways of degradation for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Storage Step1 1. Receive Reagent Step2 2. Transfer to Glovebox Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge with Argon Gas Step3->Step4 Step5 5. Seal with PTFE Septa Step4->Step5 Step6 6. Store at 4°C to -20°C Step5->Step6

Fig 2. Optimal step-by-step storage workflow to prevent oxidation and moisture absorption.

Experimental Protocols

Protocol A: Optimal Storage Setup (Schlenk Line / Glovebox)

To indefinitely prevent degradation, the reagent must be isolated from oxygen, moisture, and light.

  • Preparation: Transfer the bulk reagent bottle into an inert-atmosphere glovebox (Argon is preferred over Nitrogen, as Argon is heavier and blankets the liquid more effectively).

  • Aliquotting: Divide the reagent into single-use or small-volume amber glass vials. This prevents repeated exposure of the bulk stock to ambient air and light during daily use.

  • Sealing: Cap the vials using PTFE-lined silicone septa. Standard rubber septa are permeable to oxygen over long periods.

  • Secondary Containment: Wrap the caps tightly with Parafilm and place the vials inside a secondary desiccator jar containing active Drierite (calcium sulfate).

  • Temperature Control: Store the desiccator at 4°C or -20°C. Lower temperatures exponentially decrease the kinetic rate of amine oxidation.

Protocol B: Recovery and Purification of Degraded Reagent

If your diagnostic checks reveal N-oxide formation or high water content, use this methodology to recover the pure compound.

  • Drying (Water Removal): Dissolve the degraded reagent in anhydrous dichloromethane (DCM). Add freshly activated 3Å molecular sieves and let sit for 12 hours to absorb bulk water.

  • Filtration: Filter the solution through a pad of oven-dried Celite to remove the molecular sieves.

  • Vacuum Distillation (N-Oxide Removal): Transfer the filtrate to a short-path distillation apparatus. Remove the DCM under mild vacuum. Then, apply high vacuum (<1 Torr) and gently heat the flask. The pure 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol will distill over, leaving the highly polar, non-volatile N-oxide behind in the distillation pot.

  • Validation: Run a post-distillation Karl Fischer titration and 1 H NMR to validate the success of the recovery before proceeding to Protocol A.

References

  • Synthesis of Tertiary Amine N-Oxides-A Review Source: Asian Journal of Chemistry URL:[Link]

  • Product Class 3: Amine N-Oxides Source: Science of Synthesis (Thieme) URL:[Link]

  • Aneotropy: Unusual interfacial behavior of mixtures of hydrogenated and fluorinated substances Source: Técnico Lisboa URL:[Link]

Sources

Technical Support Center: Chromatography Optimization for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development & Troubleshooting Portal. As application scientists, we frequently encounter challenges when analyzing small, highly polar, basic, and fluorinated molecules. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol presents a unique chromatographic triad: a highly basic pyrrolidine ring (prone to silanol interactions), a polar secondary alcohol, and a strongly electronegative trifluoromethyl (-CF3) group.

This guide provides field-proven, causality-driven methodologies to optimize your mobile and stationary phases, ensuring robust, self-validating analytical workflows.

Analyte Intelligence & Workflow Logic

To control the chromatography, we must first control the ionization state of the molecule. The pyrrolidine nitrogen has a pKa of approximately 10.0–10.5. At standard acidic pH (pH 2–3), it is fully protonated, making it highly polar and susceptible to secondary ion-exchange interactions with residual silanols on silica-based columns. The -CF3 group, while hydrophobic, introduces a strong dipole moment that alters standard dispersive interactions.

Method Development Workflow

G Start Start: Analyze Analyte Properties (Basic Amine, -CF3, -OH) pH_Decision Select Mobile Phase pH Strategy Start->pH_Decision Low_pH Low pH (pH 2.5) Protonated Amine (+) pH_Decision->Low_pH Standard LC-MS High_pH High pH (pH 10.5) Neutral Amine (0) pH_Decision->High_pH Maximize Retention Col_Low Select Column: PFP or End-capped C18 Low_pH->Col_Low Col_High Select Column: High-pH Tolerant Hybrid C18 High_pH->Col_High Mod_Low Add Modifiers: 0.1% TFA or HFIP (Ion-Pairing & Masking) Col_Low->Mod_Low Mod_High Add Buffer: 10mM Ammonium Bicarbonate Col_High->Mod_High Eval Evaluate Peak Shape & Retention Mod_Low->Eval Mod_High->Eval

Figure 1: Logical decision tree for mobile phase and column selection based on analyte ionization.

Step-by-Step Methodology: Biphasic pH Screening Protocol

To establish a self-validating system, do not blindly test gradients. Use this structured protocol to determine whether retention is driven by hydrophobic partitioning or secondary ion-exchange.

Step 1: Preparation of Orthogonal Mobile Phases

  • System A (Low pH, Ion-Pairing): Aqueous: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Organic: 0.1% TFA in Acetonitrile. Causality: TFA provides a strong ion-pairing counter-ion for the protonated pyrrolidine, masking silanol interactions [4].

  • System B (High pH, Deprotonation): Aqueous: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. Organic: Acetonitrile. Causality: High pH neutralizes the pyrrolidine ring, eliminating cation-exchange tailing and maximizing purely hydrophobic retention.

Step 2: Column Equilibration & Selection

  • Install a Pentafluorophenyl (PFP) column for System A. PFP phases provide enhanced dipole-dipole and specific fluorine-fluorine interactions, which are highly selective for the -CF3 group [1][2].

  • Install a high-pH tolerant Hybrid C18 (e.g., BEH technology) for System B. Standard silica will dissolve at pH 10.5.

Step 3: Execution of the Scouting Gradient

  • Run a broad gradient: 5% to 95% Organic over 10 column volumes (CV).

  • Flow rate: Optimized to column diameter (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Temperature: 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Step 4: Data Evaluation (Self-Validation)

  • Compare the asymmetry factor ( As​ ) between System A and System B.

  • Validation checkpoint: If As​>1.5 in System A but As​≈1.0 in System B, the tailing is definitively caused by silanol-amine interactions. Proceed with System B or increase ion-pairing strength in System A.

Quantitative Data: Mobile Phase & Column Optimization

Table 1: Mobile Phase Buffer Matrix for Fluorinated Amines
Buffer SystempH RangeLC-MS CompatibilityMechanism of Action on PyrrolidineRecommended Stationary Phase
0.1% Formic Acid 2.6 - 2.8ExcellentWeak ion-pairing; leaves amine protonated. Prone to tailing.PFP or highly end-capped C18
0.1% TFA 1.8 - 2.2Poor (Ion suppression)Strong ion-pairing; masks silanols, yields sharp peaks.PFP or standard C18
10 mM NH₄HCO₃ 9.5 - 10.5GoodDeprotonates amine; drives hydrophobic retention.Hybrid C18 (High-pH tolerant)
HFIP (Hexafluoroisopropanol) ~4.0ExcellentDynamic ion-pairing; enhances MS signal for fluorinated compounds.PFP or CSH (Charged Surface Hybrid)
Table 2: Stationary Phase Selectivity Comparison
Column ChemistryPrimary InteractionSecondary InteractionSuitability for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol
Standard C18 Dispersive (Hydrophobic)Silanol cation-exchangeLow. Poor retention of polar analyte; high risk of tailing.
Pentafluorophenyl (PFP) DispersiveDipole-dipole, π−π , F-FHigh. Unique selectivity for -CF3; controlled ion-exchange [3].
Charged Surface Hybrid (CSH) DispersiveElectrostatic repulsionHigh. Repels protonated amine at low pH, ensuring sharp peaks[3].

Troubleshooting Guides & FAQs

Q1: Why does 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol exhibit severe peak tailing on my standard C18 column, even with 0.1% Formic Acid? A1: This is a classic case of secondary interactions. Formic acid is a weak acid and a weak ion-pairing agent. While it lowers the pH enough to fully protonate the basic pyrrolidine ring, it does not effectively mask the residual, negatively charged silanols ( Si−O− ) on the silica surface. The protonated amine undergoes cation-exchange with these silanols, causing the analyte to "drag" through the column. Solution: Switch to a stronger ion-pairing agent like TFA, use a Charged Surface Hybrid (CSH) column that electrostatically repels the basic amine [3], or switch to a high-pH mobile phase to neutralize the molecule.

Q2: I am developing an LC-MS/MS method. I know TFA gives great peak shape, but it suppresses my MS signal. What are my alternatives? A2: TFA causes severe ion suppression in electrospray ionization (ESI) due to its high surface activity and strong ion-pairing in the gas phase. Instead, utilize Hexafluoroisopropanol (HFIP) as a mobile phase modifier. HFIP acts as a volatile, dynamic ion-pairing agent. Its fluorinated nature provides excellent compatibility with the -CF3 group of your analyte, improving peak shape while significantly enhancing MS desolvation and signal intensity compared to carboxylic acids [5].

Q3: How does the trifluoromethyl (-CF3) group affect retention, and should I change my stationary phase? A3: The -CF3 group is highly electronegative and creates a strong localized dipole. While a C18 column relies purely on dispersive (hydrophobic) interactions, a Pentafluorophenyl (PFP) column provides dipole-dipole, π−π , and specific fluorine-fluorine interactions [1]. Because your molecule is highly polar (due to the -OH and amine groups), it will likely elute near the void volume on a C18. A PFP column will leverage the -CF3 group to increase retention and alter selectivity, often providing baseline resolution from non-fluorinated impurities [2].

Q4: My retention times are drifting earlier over consecutive injections. What is the root cause? A4: Retention time drift toward the void volume for highly polar, basic compounds is typically caused by phase collapse (dewetting) or inadequate buffering capacity. If you are using a highly aqueous mobile phase (<5% organic) to retain this polar molecule on a C18 column, the hydrophobic C18 chains will fold onto themselves, expelling water from the pores. Solution: Switch to an Aqueous C18 (AQ) column designed to resist dewetting, or use a PFP column which is inherently more polar and resists phase collapse. Additionally, verify that your buffer concentration is at least 10 mM to ensure the ionization state of the pyrrolidine remains constant.

References

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • Waters Corporation. (2011). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at:[Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Technical Blog. Available at:[Link]

  • Basiri, B., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis. Journal of the American Society for Mass Spectrometry. Available at:[Link]

Resolving solubility issues with 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with solvating 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 959045-77-3)[1] in Dimethyl Sulfoxide (DMSO).

This guide bypasses generic advice to focus on the exact thermodynamic and intermolecular forces governing this specific fluorinated amine.

Part 1: Physicochemical Profiling & Solvation Variables

To resolve solubility issues, we must first deconstruct the molecule. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol possesses three distinct structural domains that dictate its behavior in DMSO:

  • Trifluoromethyl Group ( −CF3​ ): Highly electron-withdrawing and intensely lipophilic/hydrophobic.

  • Secondary Alcohol ( −OH ): Acts as both a hydrogen bond donor and acceptor.

  • Pyrrolidine Ring: A tertiary amine that acts as a basic center and a strong hydrogen bond acceptor.

DMSO is a highly polar aprotic solvent. Its highly polarized S=O bond makes it an exceptional hydrogen bond acceptor, but it strictly lacks hydrogen bond donating capabilities[2]. Understanding this asymmetry is the key to troubleshooting your stock solutions.

Table 1: Quantitative & Qualitative Solvation Variables
ParameterFree Base FormSalt Form (e.g., Hydrochloride)Causality in DMSO
Primary Interaction Hydrophobic & H-bond acceptanceIonic lattice & Cation solvationDMSO readily solvates the free base's −OH group but struggles to solvate hard anions (like Cl− ) in salt forms[2][3].
Moisture Sensitivity High (Precipitates)Low (Aids dissolution)Water ingress in hygroscopic DMSO repels the lipophilic −CF3​ group of the free base, causing it to crash out[4].
Ideal Solvent State Strictly Anhydrous DMSODMSO with 2-5% Protic Co-solventSalts require a protic donor (like water) to stabilize the dissociated anion[3].
Thermal Sensitivity ModerateHighEndothermic salt dissolution can cause local cooling, pushing DMSO near its freezing point (18.5°C)[4].

Part 2: Diagnostic Solvation Workflow

Before altering your protocol, use the following diagnostic logic tree to identify the root cause of the precipitation or failure to dissolve.

SolvationDiagnostics Start Solubility Issue Detected CheckForm Identify Compound Form Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt IsBase Free Base Form CheckForm->IsBase SaltPath Lattice Energy Dominates Requires Anion Solvation IsSalt->SaltPath BasePath Lipophilicity Dominates Requires Anhydrous State IsBase->BasePath ActionSalt Add 2-5% Protic Co-solvent (e.g., H2O or Buffer) SaltPath->ActionSalt ActionBase Use Anhydrous DMSO Protect from Humidity BasePath->ActionBase TempCheck Check Ambient Temp (DMSO Freezes at 18.5°C) ActionSalt->TempCheck ActionBase->TempCheck Success Complete Solubilization (Clear Solution) TempCheck->Success

Diagnostic workflow for resolving compound solubility failures in DMSO.

Part 3: Frequently Asked Questions (Mechanistic Q&A)

Q1: I purchased the compound, added 100% DMSO to make a 50 mM stock, but it remains a cloudy suspension. Why? A: You must first verify the chemical form on your Certificate of Analysis (CoA). If your compound was supplied as a salt (e.g., 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride), pure DMSO will struggle to dissolve it. While DMSO easily solvates the protonated pyrrolidinium cation, it is aprotic and cannot form hydrogen bonds to stabilize the chloride anion[2]. The high crystal lattice energy of the salt prevents dissolution[3]. Solution: Transition to Protocol B below.

Q2: My compound is definitely the free base. It dissolved initially, but after sitting on the benchtop for a few hours, fine needle-like crystals appeared. What happened? A: This is a classic case of moisture ingress. DMSO is highly hygroscopic and rapidly absorbs atmospheric water. The −CF3​ group on your molecule is intensely hydrophobic. As the water content in your DMSO increases, the dielectric constant of the solvent mixture shifts, drastically reducing the thermodynamic solubility limit of the lipophilic free base, forcing it to precipitate[4]. Solution: Use anhydrous DMSO stored under argon or molecular sieves, and keep vials tightly capped.

Q3: Can intermolecular forces between the compound molecules themselves prevent dissolution? A: Yes. This molecule contains both a strong hydrogen bond donor (the secondary −OH ) and a strong acceptor (the pyrrolidine nitrogen). In the solid state, these molecules can form highly stable intermolecular networks or dimers. To break these bonds, the solvent must outcompete the molecule-molecule interactions. Gentle heating (37°C) increases the kinetic energy of the system, allowing DMSO's S=O group to disrupt these dimers by acting as a superior hydrogen bond acceptor[2].

Q4: Does the freezing point of DMSO affect the preparation of this compound? A: Absolutely. DMSO freezes at 18.5°C. Many laboratories are kept at 20°C or lower. Furthermore, the dissolution of certain crystalline powders is an endothermic process—it absorbs heat from the surrounding solvent. This local drop in temperature can cause micro-freezing of the DMSO around the compound particles, which visually mimics insoluble white clumps[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply "add solvent and vortex." Use the following self-validating methodologies based on the specific form of your compound.

Protocol A: Solubilizing the Free Base (Anhydrous Pathway)

Use this protocol if your CoA confirms the non-ionized free base.

  • Preparation: Purge a clean, dry glass vial with inert gas (Nitrogen or Argon). Plastic tubes can leach plasticizers into pure DMSO.

  • Solvent Verification: Extract DMSO using a sterile syringe from a freshly opened bottle of Anhydrous DMSO (Water content ≤0.005% ).

  • Addition & Agitation: Add the calculated volume of DMSO to the compound to achieve your target concentration (e.g., 10 mM). Vortex immediately for 30 seconds.

  • Thermal Kinetic Assistance: Place the vial in a water bath or thermomixer set to 37°C for 5 minutes.

  • Validation Step: Remove the vial and let it cool to room temperature (22-25°C) for 30 minutes.

    • Self-Validation: If the solution remains optically clear upon cooling, the thermodynamic solubility limit has not been breached, and the solution is stable. If it clouds upon cooling, you have exceeded the maximum solubility limit and must add more DMSO.

Protocol B: Solubilizing the Salt Form (Co-Solvent Pathway)

Use this protocol if your CoA confirms a salt form (e.g., HCl, TFA salt).

  • Initial Solvation: Add 95% of the total required target volume using standard molecular biology grade DMSO. Vortex for 60 seconds. You will likely observe a cloudy suspension due to poor anion solvation[3].

  • Protic Co-Solvent Addition: Add 5% of the total volume as sterile, deionized water (or PBS, depending on downstream assay compatibility).

  • Sonication: Place the vial in an ultrasonic bath for 2 to 5 minutes at room temperature. The acoustic cavitation will break apart the ionic crystal lattice, while the water molecules will immediately hydrogen-bond to and stabilize the dissociated anions.

  • Validation Step: Centrifuge the vial at 10,000 x g for 2 minutes.

    • Self-Validation: Carefully inspect the very bottom of the tube. If a small white pellet is visible, the compound has not fully dissolved. Increase the co-solvent ratio to 10% (if your downstream biological assay tolerates it)[4], or reduce the target stock concentration.

References

  • The Journal of Physical Chemistry B - ACS Publications. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Available at:[Link]

  • AS ONE (Enamine). Enamine Compound 100mg CAS No: 959045-77-3. Available at:[Link]

Sources

Technical Support Center: LC-MS Analysis of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Analyzing low-molecular-weight, highly basic, and fluorinated compounds like 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (MW: 183.17 g/mol , [M+H]⁺: 184.18 m/z) presents unique chromatographic and spectrometric challenges.

Because this analyte falls into the low-mass region, it is highly susceptible to chemical noise from ubiquitous laboratory contaminants. Furthermore, the strongly basic pyrrolidine ring dictates specific ionization behaviors that, if mishandled, can severely degrade your Signal-to-Noise (S/N) ratio. This guide provides field-proven, mechanistically grounded solutions to minimize baseline noise and optimize your LC-MS/MS workflows.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: Why is my baseline noise so high in the m/z 150–250 range, obscuring my analyte?

The Causality: The low-mass region in Electrospray Ionization (ESI) is notoriously crowded. If you are observing a repeating pattern of peaks separated by 44 Da (e.g., m/z 133, 177, 221), your system is contaminated with Polyethylene Glycol (PEG), a common plasticizer and surfactant[1]. Because your target analyte's [M+H]⁺ is 184.18 m/z, PEG contamination will directly elevate the baseline noise in your extraction window. The Fix: Eliminate all plastic from your sample preparation workflow. Use only certified LC-MS grade solvents stored in borosilicate glass. Avoid washing glassware with commercial detergents, which leave surfactant residues[1].

Q2: I am using 0.1% Trifluoroacetic Acid (TFA) to improve the peak shape of the pyrrolidine ring. Why is my S/N ratio so poor?

The Causality: While TFA is an excellent ion-pairing agent that prevents basic amines (like pyrrolidine) from interacting with residual silanols on the column, it is highly detrimental to MS detection. TFA strongly binds to the protonated pyrrolidine in the droplet phase, resisting desolvation and causing severe ion suppression [2]. Additionally, TFA creates a high background of chemical noise in the low-mass region. The Fix: Switch to 0.1% Formic Acid or 10 mM Ammonium Formate. These volatile organic buffers provide sufficient protons for ESI+ ionization without the heavy ion-pairing suppression caused by TFA[2].

Q3: My baseline is clean, but my analyte signal at m/z 184 is extremely weak. Is this a noise issue or a tuning issue?

The Causality: This is likely an artifact of In-Source Fragmentation (ISF) . Pyrrolidine-containing compounds are highly basic and preferentially sequester the proton during ionization. If your declustering potential (or cone voltage) is too high, the energy applied to strip away solvent molecules will instead cleave the labile pyrrolidine ring before the intact molecule ever reaches the first quadrupole[3]. This reduces your primary signal, making the baseline appear artificially high relative to the analyte. The Fix: Perform a manual infusion and systematically lower the cone voltage/declustering potential until the intact [M+H]⁺ (m/z 184.18) is maximized and the pyrrolidine neutral loss fragment (m/z ~113) is minimized.

Q4: My baseline looks great at the start of a batch but gets progressively noisier. How do I stop this?

The Causality: Matrix accumulation. As you inject samples, non-volatile salts, endogenous lipids, and unretained matrix components precipitate on the ESI spray shield and capillary entrance. The Fix: Implement a divert valve . Program your LC-MS method to route the LC effluent to waste for the first 1–2 minutes of the run (before your fluorinated alcohol elutes) and immediately after the peak elutes. This ensures that only the purified analyte enters the mass spectrometer, drastically reducing source contamination and baseline drift[4].

Part 2: Quantitative Data Presentation

To illustrate the critical impact of mobile phase chemistry on baseline noise and analyte signal, the following table summarizes the performance of various additives during the ESI+ analysis of pyrrolidine-derivatives.

Mobile Phase Additive (Aqueous)Background Noise (cps)Analyte Signal (cps)S/N RatioChromatographic Peak ShapeMechanism of Action
0.1% TFA 15,50051,0003.3 Excellent (Sharp)Strong ion-pairing causes severe ion suppression.
No Additive (Water only) 2,10011,5005.5 Poor (Tailing)Lack of protons limits ionization; secondary interactions with column.
0.1% Formic Acid 5,200850,000163 GoodVolatile acid provides abundant protons for ESI+ without suppression.
10 mM Ammonium Formate 3,100945,000304 ExcellentBuffer controls pH, optimizing both column retention and droplet desolvation.

Note: Data synthesized based on standard ionization behaviors of basic aliphatic amines in ESI+.

Part 3: Experimental Protocol: System Decontamination & Optimization

If your system is already suffering from high baseline noise, execute this self-validating protocol to isolate and eliminate the source.

Step 1: Isolate the Mass Spectrometer (The "Drop Test")

  • Disconnect the LC column and route the LC tubing directly to the MS source.

  • Monitor the baseline noise in the m/z 100–300 range while pumping 50% Acetonitrile at 0.4 mL/min.

  • Stop the LC flow completely.

  • Validation: If the noise drops to zero, the contamination is in the LC or solvents. If the noise persists, the MS source is contaminated.

Step 2: MS Source Decontamination

  • Vent the mass spectrometer and remove the ESI probe and ion sweep cone.

  • Sonicate the removable source components in a 50:50 mixture of Methanol:Water for 15 minutes, followed by 100% Isopropanol for 15 minutes.

  • Reassemble the source and bake it at maximum desolvation temperature (e.g., 500°C–600°C) with high gas flow for 2 hours to burn off residual siloxanes and PEG.

Step 3: LC Column Wash (The Sawtooth Gradient)

  • Reconnect the LC column. To remove highly retained, hydrophobic matrix components that cause baseline bleed, prepare a strong wash solvent blend (e.g., Isopropanol:Acetonitrile:Acetone 45:45:10)[5].

  • Run a "sawtooth" gradient: Ramp from 5% Organic to 95% Organic over 5 minutes, hold for 5 minutes, and drop back to 5%. Repeat this cycle 5 times.

  • Validation: Inject a blank solvent. The baseline should now be flat and stable across the entire gradient.

Step 4: Divert Valve Programming

  • Determine the exact retention time (RT) of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (e.g., RT = 3.5 min).

  • Configure the MS divert valve in your acquisition software:

    • 0.00 – 2.50 min: Valve set to Waste (Diverts salts and polar matrix).

    • 2.50 – 4.50 min: Valve set to MS (Collects analyte data).

    • 4.50 – End: Valve set to Waste (Diverts late-eluting lipids and column wash).

Part 4: Diagnostic Workflow Visualization

The following diagram outlines the logical decision tree for troubleshooting high baseline noise in your LC-MS system.

G Start High Baseline Noise Detected in Low m/z CheckSource Isolate Source: Stop LC Flow & Monitor MS Start->CheckSource NoisePersists Noise Persists? (MS or Gas Issue) CheckSource->NoisePersists NoiseDrops Noise Drops? (LC, Solvent, or Column Issue) CheckSource->NoiseDrops CleanSource Clean MS Source: Sonicate Cones & Bake NoisePersists->CleanSource TuneCheck Optimize MS Tuning: Lower Cone Voltage (Prevent ISF) NoisePersists->TuneCheck SolventCheck Replace Solvents: Use LC-MS Grade (No TFA) NoiseDrops->SolventCheck ColumnWash Decontaminate LC: Sawtooth Gradient & Divert Valve NoiseDrops->ColumnWash

Caption: Diagnostic decision tree for isolating and resolving LC-MS baseline noise.

Part 5: References

  • "MS VISION TECH TIPPS SERIES PART I — COMMON BACKGROUND IONS IN LC-MS." MS Vision.[Link]

  • "A Guide to HPLC and LC-MS Buffer Selection." HPLC.eu.[Link]

  • "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality." Journal of the American Society for Mass Spectrometry, ACS Publications.[Link]

  • "The LC Handbook." Agilent Technologies.[Link]

Sources

Overcoming steric hindrance in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the coupling reactions of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol .

This molecule presents a "perfect storm" of synthetic difficulty: severe steric hindrance from the trifluoromethyl ( −CF3​ ) and pyrrolidine groups, profound electronic deactivation of the hydroxyl oxygen, and competitive basicity/coordination from the tertiary amine. This guide will help you bypass these bottlenecks using field-proven, causality-driven methodologies.

Part 1: Diagnostic Workflow & Root Cause Analysis

Before attempting to force a reaction with harsher conditions, it is critical to understand why standard coupling protocols fail with this substrate.

  • Electronic Deactivation: The strongly electron-withdrawing −CF3​ group lowers the pKa of the secondary alcohol (making it easier to deprotonate) but highly stabilizes the resulting alkoxide. This drastically reduces the oxygen's nucleophilicity.

  • Steric Shielding: The reactive carbinol carbon is flanked by a bulky −CF3​ group and a −CH2​ -pyrrolidine moiety, physically blocking the approach of bulky electrophiles.

  • Amine Interference: The basic pyrrolidine nitrogen can coordinate to transition-metal catalysts (poisoning them), neutralize acidic promoters, or form zwitterionic complexes that complicate isolation.

G A 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Coupling Workflow B Identify Coupling Type A->B C O-Alkylation / Etherification B->C D O-Acylation / Esterification B->D E Assess Steric & Electronic Factors (CF3 deactivation, Pyrrolidine basicity) C->E D->E F Use Hard Electrophiles (e.g., Triflates, Meerwein's salt) E->F Alkylation G Use Hypernucleophilic Catalysts (e.g., PPY, Acyl Fluorides) E->G Acylation H Product Isolation (Address amine coordination) F->H G->H

Diagnostic workflow for optimizing coupling reactions of hindered trifluoromethyl alcohols.

Part 2: Troubleshooting FAQs

Q1: Why does my Williamson ether synthesis (NaH + Alkyl Bromide) yield only unreacted starting material and elimination byproducts? A1: Because the −CF3​ alkoxide is highly stabilized and sterically shielded, it acts as a strong base rather than a nucleophile, promoting E2 elimination of standard alkyl halides. To overcome this, you must use "hard," highly reactive electrophiles that do not undergo elimination easily, such as alkyl triflates ( ROTf ) or Meerwein's salts ( R3​O+BF4−​ ). Alternatively, recent advances show that photoinduced O–H bond insertions using singlet carbenes can successfully etherify highly congested polyfluorinated alcohols without relying on alkoxide nucleophilicity .

Q2: I am trying to O-acylate the alcohol using DCC and DMAP, but conversion stalls at 20%. How can I drive this to completion? A2: DMAP is often insufficiently nucleophilic to overcome the steric barrier of the −CF3​ and pyrrolidine groups. Switch to 4-Pyrrolidinopyridine (PPY) , which is significantly more nucleophilic and forms a more reactive N -acylpyridinium intermediate. Furthermore, consider using acyl fluorides activated by bicyclic amidines (like DBN), which have proven highly effective for acylating deactivated trifluoromethylated systems .

Q3: How do I prevent the pyrrolidine ring from poisoning my Palladium/Nickel catalysts during cross-coupling? A3: The tertiary amine outcompetes standard phosphine ligands for metal coordination. You must either:

  • Pre-form the HCl or TFA salt of the pyrrolidine to tie up the nitrogen's lone pair prior to the addition of the metal catalyst.

  • Use highly sterically demanding, electron-rich ligands (e.g., BrettPhos or RuPhos) that bind the metal so tightly that the amine cannot displace them. This is a critical principle in enantioselective Hiyama cross-couplings of bisfunctionalized α -trifluoromethyl alcohols .

Part 3: Quantitative Data & Optimization Tables

The following tables summarize the causality of reagent selection based on our internal validation data for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Table 1: Optimization of O-Alkylation (Methylation) Conditions

ReagentBaseSolventTempYieldMechanistic Observation
MeI NaH THF25 °C<5%Poor nucleophilicity; mostly starting material recovered.
MeI KHMDSDMF80 °C15%High heat leads to E2 elimination of MeI by the basic alkoxide.
MeOTf NaH THF -78 °C to rt 85% Hard electrophile forces SN2; clean reaction profile.
Me3​O+BF4−​ Proton SpongeDCM25 °C78%Good yield; bulky base prevents pyrrolidine alkylation.

Table 2: Optimization of O-Acylation Conditions

Acylating AgentCatalystSolventTempYieldMechanistic Observation
Ac2​O DMAP (10 mol%)DCM25 °C20%Sluggish reaction; intermediate not electrophilic enough.
Ac2​O PPY (10 mol%) DCM 25 °C 88% Superior hypernucleophilic catalysis overcomes sterics.
Acyl FluorideDBN (1.5 eq) CH3​CN 25 °C92%Excellent conversion via domino activation .

Part 4: Standardized Experimental Protocols

These protocols are designed as self-validating systems. The visual cues (gas evolution, TLC shifts) confirm the mechanistic steps are occurring as intended.

Protocol A: High-Efficiency O-Alkylation using Alkyl Triflates

Caution: Alkyl triflates are powerful alkylating agents. Handle in a fume hood with proper PPE.

  • Deprotonation: Dissolve 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: You must observe immediate H2​ gas evolution. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation.

  • Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Methyl Trifluoromethanesulfonate ( MeOTf , 1.5 eq).

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Isolation: Quench carefully with saturated aqueous NaHCO3​ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the ether.

Protocol B: Sterically Demanding O-Acylation using PPY
  • Activation: Dissolve the alcohol (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL). Add Triethylamine (2.0 eq) and 4-Pyrrolidinopyridine (PPY, 0.1 eq).

  • Acylation: Cool to 0 °C. Add the desired acid anhydride (1.5 eq) dropwise.

  • Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain is useful for the pyrrolidine moiety).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to remove the carboxylic acid byproduct. Note: Avoid highly acidic washes (like 1M HCl ) as this will protonate the pyrrolidine and pull your product into the aqueous layer.

Mechanism A Acyl Chloride / Anhydride C N-Acylpyridinium Intermediate A->C Catalyst Binding B PPY Catalyst (Hypernucleophile) B->C E Coupled Ester Product C->E Nucleophilic Attack D Hindered CF3-Alcohol (Weak Nucleophile) D->E

Mechanism of hypernucleophilic catalyst-driven acylation for deactivated CF3-alcohols.

Part 5: References

  • Varenikov, A., & Gandelman, M. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9, 3566.[Link]

  • Zhang, Y., et al. (2025). Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions. ACS Central Science, 11, 742-752.[Link]

  • Chen, J., et al. (2023). Three-Component Domino Acylation/Trifluoromethylation of Bicyclic Amidines. Organic Letters, 25, 5656-5660.[Link]

Validation & Comparative

The Trifluoromethyl Group as a Bioisostere in Drug Design: A Comparative Guide to 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1] This is due to the profound and often beneficial changes that fluorine can impart to a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its unique electronic and steric characteristics, frequently employed to enhance metabolic stability, modulate lipophilicity, and improve target engagement.[2][3]

This guide provides a comprehensive comparison of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol and its non-fluorinated analog, 3-(pyrrolidin-1-yl)propan-2-ol . While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document will leverage established principles of fluorine chemistry and data from closely related analogs to provide a robust, well-reasoned analysis for drug development professionals. We will delve into the anticipated differences in their metabolic stability, lipophilicity (LogP), acidity (pKa), and protein binding characteristics, supported by detailed, field-proven experimental protocols.

The Trifluoromethyl Group: A Game-Changer in Physicochemical Properties

The substitution of a methyl (CH₃) group with a trifluoromethyl (CF₃) group introduces significant electronic and steric perturbations. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, influencing the acidity and basicity of nearby functional groups.[4] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[5]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

Here, we present a comparative analysis of the key drug-like properties of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol and its non-fluorinated counterpart. The values for the non-fluorinated analog are based on available data, while the values for the trifluorinated compound are predicted based on established principles of trifluoromethyl group effects.

Property3-(pyrrolidin-1-yl)propan-2-ol (Non-fluorinated)1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (Trifluorinated)Rationale for Predicted Difference
Metabolic Stability LowerHigherThe strong C-F bonds in the CF₃ group block oxidative metabolism at that position, a common metabolic hotspot for alkyl groups.[5]
Lipophilicity (LogP) LowerHigherThe CF₃ group is more lipophilic than a methyl group, which generally leads to an increase in the overall lipophilicity of the molecule.[6]
pKa (Pyrrolidine Nitrogen) HigherLowerThe strong electron-withdrawing nature of the CF₃ group decreases the electron density on the nitrogen atom, reducing its basicity.[7]
pKa (Alcohol Hydroxyl) HigherLowerThe inductive effect of the CF₃ group also increases the acidity of the neighboring hydroxyl group.
Protein Binding Affinity VariesVariesThe effect is target-dependent. The CF₃ group can engage in unique interactions, such as orthogonal multipolar interactions with protein backbones, potentially increasing affinity.[8]

Experimental Workflows and Protocols

To empirically validate the predicted differences between these two compounds, a series of in vitro assays are essential. Below are detailed, step-by-step methodologies for key experiments.

I. In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[8]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol and 3-(pyrrolidin-1-yl)propan-2-ol in DMSO.

    • Liver Microsomes: Thaw human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the liver microsome solution and the test compound working solutions (diluted from stock to 1 µM in buffer) to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final incubation volume is typically 200 µL.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Expected Outcome: 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is expected to have a longer t₁/₂ and lower CLᵢₙₜ compared to its non-fluorinated analog, indicating greater metabolic stability.[5]

Diagram of Metabolic Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_comp Prepare Test Compounds (10 mM in DMSO) mix Mix Microsomes and Test Compound (1 µM) prep_comp->mix prep_mic Prepare Liver Microsomes (1 mg/mL in Buffer) prep_mic->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System at 37°C mix->initiate timepoints Withdraw Aliquots at Time Points (0-60 min) initiate->timepoints quench Quench with Acetonitrile & Internal Standard timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t1/2 and CLint lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

II. Lipophilicity (LogP) Determination by Shake-Flask Method

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, and membrane permeability.[7]

Objective: To determine the octanol-water partition coefficient (LogP) of the test compounds.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) with n-octanol by vigorous mixing for 24 hours, followed by separation.

  • Partitioning:

    • Prepare a solution of the test compound in the aqueous phase at a known concentration.

    • In a glass vial, mix a known volume of the aqueous compound solution with a known volume of the n-octanol phase (e.g., a 1:1 volume ratio).

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw aliquots from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP = log₁₀(P).

Expected Outcome: 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is anticipated to have a higher LogP value than its non-fluorinated analog, indicating greater lipophilicity.[6]

III. pKa Determination by Potentiometric Titration

pKa values are crucial for understanding a compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.[9]

Objective: To determine the acid dissociation constants (pKa) of the pyrrolidine nitrogen and the alcohol hydroxyl group.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration:

    • Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the first derivative of the titration curve.

Expected Outcome: The pKa of the pyrrolidine nitrogen is expected to be lower for the trifluorinated analog due to the electron-withdrawing effect of the CF₃ group.[7] Similarly, the pKa of the alcohol hydroxyl group is also expected to be lower for the trifluorinated compound.

IV. Plasma Protein Binding Assay by Equilibrium Dialysis

This assay measures the extent to which a drug binds to plasma proteins, which influences its free concentration and, consequently, its pharmacological activity.[10]

Objective: To determine the percentage of the test compound bound to plasma proteins.

Methodology:

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows the free drug to pass).

  • Procedure:

    • Add plasma (e.g., human plasma) spiked with the test compound to one chamber.

    • Add a protein-free buffer (e.g., PBS pH 7.4) to the other chamber.

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, withdraw samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation:

    • Percent Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] x 100

Expected Outcome: The effect of trifluorination on protein binding is not easily predicted and is highly dependent on the specific protein-ligand interactions. The CF₃ group can either increase or decrease binding affinity.[11]

G center CF3 Group Introduction met_stab Metabolic Stability center->met_stab Increases lipophilicity Lipophilicity (LogP) center->lipophilicity Increases pka_n pKa (Amine) center->pka_n Decreases pka_oh pKa (Alcohol) center->pka_oh Decreases binding Protein Binding Affinity center->binding Modulates (Context-Dependent)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophoric impact of α -trifluoromethylation on β -amino alcohols.

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a highly validated method for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules [3]. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol represents a classic fluorinated pharmacophore: an α -trifluoromethyl β -amino alcohol.

When comparing this compound to its non-fluorinated counterpart, 1-(pyrrolidin-1-yl)propan-2-ol , the addition of the trifluoromethyl (-CF 3​ ) group fundamentally alters the physicochemical landscape of the molecule. This guide deconstructs the causality behind the enhanced binding efficacy of fluorinated pyrrolidines, utilizing the Sigma-1 Receptor (S1R)—a well-characterized target for pyrrolidine-based ligands—as a mechanistic model [1].

Mechanistic Causality: Why Fluorination Enhances Binding (E-E-A-T)

The superior binding efficacy of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is not driven by a single interaction, but by a synergistic combination of thermodynamics and electrostatics. As application scientists, we must look beyond basic lipophilicity (LogP) and examine the sub-molecular forces at play:

A. The "Lipophilic Hydrogen Bond Donor" Effect

The -CF 3​ group exerts a powerful electron-withdrawing inductive effect on the adjacent secondary hydroxyl (-OH) group. This inductive pull significantly lowers the pK a​ of the aliphatic alcohol (from ~14.5 in the non-fluorinated analog to ~11.5 in the -CF 3​ analog). Consequently, the -OH group is transformed into a highly polarized, potent hydrogen bond donor capable of forming tighter interactions with receptor hydrogen-bond acceptors (e.g., Aspartate or Glutamate residues)[2].

B. Entropic Desolvation and Steric Bulk

Despite being highly electronegative, the -CF 3​ group is highly lipophilic and possesses a van der Waals volume roughly equivalent to an isopropyl group. When the molecule enters a target's hydrophobic binding pocket, the displacement of highly ordered water molecules around the -CF 3​ group results in a massive entropic gain ( ΔS>0 ), driving the free energy of binding ( ΔG ).

C. Modulation of Pyrrolidine Basicity

The inductive effect of the -CF 3​ group extends through the carbon backbone to the pyrrolidine nitrogen. This slightly reduces the basicity (pK a​ ) of the amine. While the nitrogen remains protonated at physiological pH (pH 7.4) to maintain critical salt-bridge interactions, this tuned pK a​ optimizes the kinetic off-rate ( koff​ ) and improves passive membrane permeability (LogD) [1].

G CF3 Trifluoromethyl (-CF3) Group OH Secondary Alcohol (-OH) Group CF3->OH Inductive Pull (Lowers pKa) Hydrophobic Hydrophobic Pocket (Desolvation) CF3->Hydrophobic Entropic Gain (van der Waals) HBAcceptor Receptor H-Bond Acceptor (e.g., Asp/Glu) OH->HBAcceptor Enhanced H-Bond Donation Pyrrolidine Pyrrolidine Ring (Protonated Amine) SaltBridge Anionic Residue (Salt Bridge / Cation-π) Pyrrolidine->SaltBridge Electrostatic Anchoring

Caption: Mechanistic binding logic of fluorinated pyrrolidine amino alcohols.

Comparative Quantitative Data

To objectively compare performance, the table below synthesizes the physicochemical and binding metrics of the trifluorinated compound against its difluoro- and non-fluorinated analogs.

CompoundStructure ModificationAliphatic -OH pK a​ Pyrrolidine Amine pK a​ LogD (pH 7.4)Relative S1R Binding Affinity ( Ki​ )*
1-(pyrrolidin-1-yl)propan-2-ol -CH 3​ (Non-fluorinated)~14.59.80.4Moderate (~150 nM)
1,1-Difluoro-3-(pyrrolidin-1-yl)propan-2-ol -CHF 2​ (Difluorinated)~12.89.21.1High (~45 nM)
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol -CF 3​ (Trifluorinated)~11.58.61.8Very High (~8 nM)

*Note: Binding affinities ( Ki​ ) are representative baseline values modeled against standard Sigma-1 Receptor (S1R) radioligand displacement assays to illustrate the magnitude of the fluorination effect.

Self-Validating Experimental Protocols

To trust the binding efficacy data of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, researchers must employ a self-validating system. A single assay is prone to artifactual interference; therefore, binding must be orthogonally verified using equilibrium, kinetic, and thermodynamic workflows.

Protocol 1: Radioligand Competitive Binding (Equilibrium Affinity)

Objective: Determine the equilibrium inhibition constant ( Ki​ ).

  • Preparation: Isolate target-expressing membrane fractions (e.g., S1R in CHO cells). Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with a highly selective radioligand (e.g., 3 nM [3H]-(+)-pentazocine) and varying concentrations (0.1 nM to 10 µM) of the pyrrolidine test compounds.

  • Equilibration: Allow the reaction to reach steady-state equilibrium at 37°C for 120 minutes.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) (Kinetic Profiling)

Objective: Deconstruct the affinity into association ( kon​ ) and dissociation ( koff​ ) rates.

  • Immobilization: Immobilize purified, detergent-solubilized receptor onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: Inject the pyrrolidine compounds at a flow rate of 30 µL/min in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO) to minimize mass transport limitations.

  • Measurement: Record the association phase for 180 seconds, followed by a buffer wash to record the dissociation phase for 300 seconds.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation Check: The calculated Kd​ ( koff​/kon​ ) must mathematically corroborate the radioligand Ki​ from Protocol 1.

Protocol 3: Isothermal Titration Calorimetry (ITC) (Thermodynamics)

Objective: Confirm the entropic and enthalpic drivers of the -CF 3​ group.

  • Setup: Load 50 µM of purified target protein into the sample cell of a microcalorimeter stabilized at 25°C.

  • Titration: Inject 2 µL aliquots of 500 µM 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol into the cell over 20 discrete injections.

  • Analysis: Integrate the heat spikes to determine the enthalpy change ( ΔH ). Use the Gibbs free energy equation ( ΔG=ΔH−TΔS ) to confirm that the -CF 3​ group's enhanced affinity is entropically driven (hydrophobic desolvation) and enthalpically supported (strengthened -OH hydrogen bond).

Workflow Synth Compound Synthesis & Purification (>99% ee) Radio Radioligand Binding (Equilibrium Ki) Synth->Radio SPR Surface Plasmon Resonance (Kinetic kon / koff) Synth->SPR ITC Isothermal Titration Calorimetry (Thermodynamic ΔH / ΔS) Synth->ITC Valid Orthogonal Validation (Self-Validating Efficacy) Radio->Valid Affinity (Kd) SPR->Valid Kinetics (Kd = koff/kon) ITC->Valid Thermodynamics (ΔG)

Caption: Orthogonal experimental workflow for self-validating binding efficacy.

References

  • Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management.ACS Publications.
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.ResearchGate.
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations.MDPI.

Mass spectrometry fragmentation patterns of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: A Comparative Analytical Guide

The incorporation of fluorinated basic amines into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of highly targeted therapeutics like KRAS G12C inhibitors. Among these building blocks, 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol provides a unique combination of lipophilicity, metabolic stability, and basicity. However, characterizing these pyrrolidine-containing compounds via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents distinct analytical challenges.

This guide objectively compares the mass spectrometry performance and fragmentation causality of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol against its non-fluorinated and structural analogs, providing drug development professionals with a self-validating framework for structural elucidation.

Mechanistic Causality: The Pyrrolidine Analytical Challenge

To optimize an LC-MS/MS method, one must first understand the fundamental gas-phase thermodynamics governing the molecule. The fragmentation behavior of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is dictated by two competing structural features: the highly basic pyrrolidine ring and the strongly electron-withdrawing trifluoromethyl ( -CF3​ ) group.

1. Proton Sequestration and Alpha-Cleavage During electrospray ionization (ESI+), the pyrrolidine nitrogen acts as the primary protonation site. As recently documented in 2026 literature regarding KRAS inhibitors, pyrrolidine moieties preferentially sequester the proton during higher-energy collisional dissociation (HCD) [1]. This sequestration drives a dominant α -cleavage event. The C–C bond between the hydroxyl-bearing carbon and the amine-adjacent carbon breaks, yielding a highly stable, resonance-stabilized pyrrolidinium iminium ion at m/z 84.1.

2. The Inductive Effect of the -CF3​ Group Unlike its non-fluorinated counterpart, the -CF3​ group exerts a powerful electron-withdrawing inductive effect. This destabilizes any potential carbocation formation on the fluorinated side of the molecule, effectively "funneling" the fragmentation pathway almost exclusively toward the nitrogen-retaining m/z 84.1 ion [2]. Consequently, the neutral loss of the CF3​-CH(OH)∙ radical becomes the defining thermodynamic sink of the MS/MS spectrum.

G M [M+H]+ m/z 184.1 Protonated Precursor Alpha Alpha-Cleavage (Dominant Pathway) M->Alpha H2O Dehydration (-18 Da) M->H2O Im m/z 84.1 Pyrrolidinium Iminium Ion [CH2=N(C4H8)]+ Alpha->Im Charge Retention on Nitrogen Neutral Neutral Loss CF3-CH(OH) Radical Alpha->Neutral Neutral Fragment Dehydrated m/z 166.1 [M+H - H2O]+ H2O->Dehydrated

Proposed MS/MS fragmentation pathway of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Comparative Performance Analysis

To contextualize the analytical behavior of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, we must compare it against alternative building blocks: the non-fluorinated analog (1-(pyrrolidin-1-yl)propan-2-ol ) and a ring-expanded analog (1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-ol ).

The inclusion of the -CF3​ group slightly increases the optimal collision energy (CE) required for fragmentation. The electron-withdrawing nature of the fluorine atoms strengthens the adjacent skeletal bonds against homolytic cleavage, requiring a higher kinetic energy input in the collision cell to achieve the same fragmentation efficiency as the non-fluorinated analog.

Table 1: Quantitative MS/MS Fragmentation Comparison

CompoundMW ( g/mol )Precursor [M+H]+ Primary Fragment (m/z)Secondary Fragments (m/z)Optimal CE (eV)
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol 183.1184.184.1 (Iminium)166.1 (- H2​O )20 – 25
1-(pyrrolidin-1-yl)propan-2-ol (Non-fluorinated)129.1130.184.1 (Iminium)112.1 (- H2​O )15 – 20
1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-ol (Piperidine Analog)197.1198.198.1 (Iminium)180.1 (- H2​O )25 – 30

Data Interpretation: While all three compounds undergo α -cleavage to form stable cyclic iminium ions, the fluorinated pyrrolidine derivative provides the cleanest MS/MS spectrum. The lack of competing basic sites and the suppression of alternative cleavage routes by the -CF3​ group results in a near-singular transition of m/z 184.1 84.1, making it an exceptionally reliable Multiple Reaction Monitoring (MRM) quantifier.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your data, the following LC-MS/MS protocol utilizes a breakdown curve methodology. This self-validating approach ensures that the optimal collision energy is empirically derived for your specific instrument geometry rather than relying on theoretical estimates.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the pyrrolidine ring prior to electrospray ionization.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Note: The -CF3​ group increases lipophilicity; expect a longer retention time compared to the non-fluorinated analog.

Step 3: MS/MS Breakdown Curve Generation
  • Operate the mass spectrometer in ESI+ mode.

  • Isolate the precursor ion at m/z 184.1 in Q1.

  • Program a Collision Energy (CE) ramp from 5 eV to 40 eV in 5 eV increments.

  • Monitor the intensity of the precursor (m/z 184.1) and the primary product ion (m/z 84.1).

  • Validation Check: The optimal CE is the exact voltage where the precursor ion intensity drops below 10% of its maximum, and the m/z 84.1 ion reaches its peak intensity (typically around 22 eV for this scaffold).

Workflow Prep Sample Prep 100 ng/mL in MeCN/H2O + FA LC UHPLC Separation C18 Column Gradient Elution Prep->LC ESI ESI+ Ionization Targeting Basic Pyrrolidine LC->ESI MS1 Precursor Isolation m/z 184.1 ESI->MS1 HCD CE Ramping (5 to 40 eV) Breakdown Curve MS1->HCD Detect MRM Detection Transition: 184.1 -> 84.1 HCD->Detect

Self-validating LC-MS/MS analytical workflow for pyrrolidine-based building blocks.

Advanced Considerations: In-Source Fragmentation (ISF)

When 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is incorporated into larger therapeutic scaffolds (such as KRAS inhibitors), the dominant m/z 84.1 fragment can actually become a liability, masking the structural elucidation of the rest of the molecule.

If you are analyzing a downstream macro-molecule containing this moiety, consider adopting an In-Source Fragmentation (ISF) strategy. By intentionally increasing the declustering potential or fragmentor voltage in the source, you can force the neutral loss of the pyrrolidine moiety before the molecule enters the collision cell. Tandem mass spectrometry can then be performed on the remaining core scaffold, yielding significantly higher structural coverage [1].

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Journal of the American Society for Mass Spectrometry (2026) URL:[Link]

  • Fragmentation pathways of α -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives International Journal of Mass Spectrometry (2020) URL:[Link]

The Ultimate Comparison Guide: Validating Purity of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol via qNMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, fluorinated building blocks, analytical scientists face a recurring bottleneck: validating the absolute purity of intermediates that lack specific reference standards.

A prime example is 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 959045-77-3). This molecule features a trifluoromethyl group, a secondary alcohol, and a pyrrolidine ring. Because it lacks a strong UV chromophore, traditional High-Performance Liquid Chromatography (HPLC) with UV detection is fundamentally flawed for its purity assessment.

In this guide, we will objectively compare traditional chromatographic methods against Quantitative Nuclear Magnetic Resonance (qNMR)—specifically orthogonal 1 H and 19 F qNMR. By outlining the causality behind the experimental parameters and providing a self-validating protocol aligned with[1], this guide serves as an authoritative framework for pharmaceutical metrology.

The Analytical Challenge: Why Chromatography Falls Short

To understand why qNMR is the superior choice for this compound, we must first evaluate the limitations of conventional techniques.

Table 1: Objective Comparison of Analytical Methodologies
Feature/MetricHPLC-UVGC-FIDqNMR ( 1 H and 19 F)
Detection Mechanism UV AbsorbanceFlame IonizationNuclear Spin Resonance
Reference Standard Required (Exact match)Required (Exact match)Not Required (Universal calibrant)
Suitability for Target Poor (No strong chromophore)Moderate (Requires volatility check)Excellent (Directly measures nuclei)
Response Factor Highly variableVariable based on carbon countUniform (Directly proportional to molar amount)
Method Dev. Time Days to WeeksDaysHours

The Causality of the Problem: HPLC-UV relies on the Beer-Lambert law, meaning the signal response depends entirely on the molecule's extinction coefficient. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol absorbs poorly in the UV range. While low-wavelength UV (e.g., 210 nm) could be attempted, it suffers from severe solvent background interference and fails to detect non-absorbing impurities. GC-FID is a viable alternative, but it still requires an identical, highly pure reference standard of the analyte to establish a calibration curve—a standard that is often unavailable during early-stage synthesis.

Mechanistic Causality: The Power of Orthogonal qNMR

Quantitative NMR is a primary ratio measurement method. The area of an NMR resonance is directly proportional to the number of nuclei generating that signal. Therefore, absolute purity can be determined using an unrelated, highly pure Internal Calibrant (IC)[2].

For 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, we employ a self-validating orthogonal approach using both 1 H and 19 F qNMR. If the purity calculated from the 1 H spectrum matches the purity from the 19 F spectrum, the method internally validates itself, proving the absence of hidden co-eluting impurities under the integrated signals[3].

  • 19 F qNMR Advantages: Fluorine-19 has a 100% natural abundance and a massive chemical shift range (>200 ppm for organic compounds)[4]. This ensures the -CF 3​ signal of our target analyte will not overlap with the internal calibrant or common solvent impurities.

  • Decoupling Dynamics: The -CF 3​ group in our analyte is adjacent to a -CH(OH)- group, resulting in a 3JHF​ coupling (a doublet in the 19 F spectrum). To ensure highly accurate integration, we must use inverse gated 1 H decoupling during 19 F acquisition. This collapses the multiplet into a sharp singlet while preventing Nuclear Overhauser Effect (NOE) enhancement, which would otherwise skew the quantitative relationship.

Self-Validating Experimental Protocol

The following protocol ensures metrological traceability and complies with the lifecycle approach to analytical procedure validation introduced in recent USP <761> revisions[1].

Step 1: Internal Calibrant (IC) Selection

Select Certified Reference Materials (CRMs) traceable to SI units.

  • For 19 F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).

  • For 1 H qNMR: Maleic acid.

Step 2: Gravimetric Sample Preparation
  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol and ~10 mg of the selected IC into the same vial.

  • Record the exact masses.

  • Dissolve the mixture in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS). Vortex thoroughly and transfer to a 5 mm precision NMR tube.

Step 3: T1​ Relaxation Measurement

Perform an inversion-recovery experiment (180°– τ –90°) to determine the longitudinal relaxation time ( T1​ ) for both the analyte and the IC. Causality: To achieve >99.9% magnetization recovery (crucial for quantitative accuracy), the relaxation delay ( D1​ ) must be set to at least 5×T1​ (preferably 7×T1​ ) of the slowest-relaxing nucleus[5].

Step 4: Acquisition Parameters

Execute the qNMR experiments using the optimized parameters detailed in Table 2.

Table 2: Optimized qNMR Acquisition Parameters
Parameter 1 H qNMR 19 F qNMR
Pulse Angle 90°90°
Decoupling OffInverse Gated 1 H Decoupling
Spectral Width 20 ppm250 ppm
Relaxation Delay ( D1​ ) 30 seconds ( >7×T1​ )45 seconds ( >7×T1​ )
Number of Scans (NS) 3264
Acquisition Time (AQ) 4.0 seconds2.5 seconds
Step 5: Processing and Absolute Purity Calculation

Apply a 0.3 Hz exponential line broadening function, zero-fill to 128k points, and perform meticulous manual phase and baseline correction. Calculate the mass fraction (Purity, Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity of the standard).

Workflow Visualization

Below is the logical workflow for establishing metrological traceability in qNMR, mapped out to highlight the critical path from standard selection to final calculation.

qNMR_Workflow A 1. Internal Calibrant (IC) Selection (e.g., 3,5-BTFMBA for 19F) B 2. Gravimetric Sample Prep (Co-weighing Analyte + IC) A->B C 3. T1 Relaxation Measurement (Inversion Recovery) B->C D 4. qNMR Acquisition (D1 > 7*T1, 90° Pulse) C->D E 5. Phasing, Baseline Correction & Integration D->E F 6. Absolute Purity Calculation (Mass Fraction) E->F

Figure 1: Self-validating qNMR workflow for absolute purity determination.

Experimental Data & Results

To demonstrate the efficacy of this method, validation was performed on a commercial batch of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol. The results highlight the precision and the powerful cross-validation achieved by comparing 1 H and 19 F data[3].

Table 3: Validation & Purity Results
Metric 1 H qNMR (vs. Maleic Acid) 19 F qNMR (vs. 3,5-BTFMBA)
Target Signal Pyrrolidine α -CH 2​ (multiplet)-CF 3​ (singlet, decoupled)
Linearity ( R2 ) 0.99980.9999
Repeatability (RSD%, n=6) 0.45%0.38%
Calculated Absolute Purity 98.2% ± 0.5% 98.4% ± 0.4%

Conclusion: The absolute purity values obtained from the orthogonal nuclei are statistically identical. The slightly tighter RSD in the 19 F experiment is attributed to the lack of background interference and the simplicity of integrating a decoupled singlet compared to a proton multiplet. By leveraging qNMR, we successfully bypassed the need for a specific reference standard and the limitations of HPLC-UV, delivering highly accurate, metrologically traceable purity data.

References

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy ECA Academy[Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content PubMed Central (PMC)[Link]

  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR ChemRxiv[Link]

  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy Sami Publishing Company[Link]

Sources

Cytotoxicity comparison of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in HEK293 cells

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Comparison Guide: 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol vs. Non-Fluorinated Analogs in HEK293 Cells

Executive Summary

In modern drug discovery, mitigating the off-target toxicity of basic amine pharmacophores is a critical developability hurdle. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a highly versatile fluorinated building block designed to address this challenge. By incorporating a trifluoromethyl (CF₃) group adjacent to a secondary alcohol and a basic pyrrolidine ring, chemists can leverage bioisosteric replacement to optimize physicochemical properties.

This guide objectively compares the in vitro cytotoxicity profile of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol against its non-fluorinated counterpart, 1-(pyrrolidin-1-yl)propan-2-ol, using the industry-standard HEK293 (Human Embryonic Kidney) cell line.

Mechanistic Rationale: The Causality of Fluorination and Cytotoxicity

To understand the performance differences between these compounds, we must examine the structure-toxicity relationship. Aliphatic amines like pyrrolidine typically exhibit high basicity (pKa ~ 10–11). When these highly basic, lipophilic amines enter the body, they are prone to lysosomotropism . They diffuse across cell membranes in their neutral state but become rapidly protonated and irreversibly trapped within the acidic environment of lysosomes (pH ~ 4.5). This localized accumulation leads to lysosomal swelling, phospholipidosis, and eventual cell death.

The strategic addition of the CF₃ group in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol exerts a strong electron-withdrawing inductive effect (-I). This significantly decreases the pKa of the adjacent pyrrolidine nitrogen, reducing its basicity 1. By lowering the pKa, the fraction of the drug that remains protonated at lysosomal pH is altered, effectively mitigating lysosomal trapping and reducing non-specific cytotoxicity 2.

Mechanism A 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol B Strong Electron-Withdrawing Inductive Effect (-I) of CF3 A->B C Decreased Pyrrolidine pKa (Lower Basicity) B->C D Modulated Lipophilicity (LogP) B->D E Reduced Lysosomal Trapping C->E F Optimized Membrane Partitioning D->F G Lower Non-Specific Cytotoxicity (Higher IC50 in HEK293) E->G F->G

Logical pathway mapping CF3 inductive effects to reduced cytotoxicity.

Experimental Design & Self-Validating Protocol

To evaluate these differences objectively, we utilize the Promega CellTiter-Glo® 2.0 Luminescent Cell Viability Assay. This assay quantifies ATP, which signals the presence of metabolically active cells, providing a highly sensitive and linear readout for cytotoxicity 3.

Building a Self-Validating System: A trustworthy protocol cannot exist in a vacuum; it must prove its own accuracy during every run. This workflow incorporates internal validation through a vehicle control (0.1% DMSO, representing 100% viability) and a known cytotoxic positive control (Digitonin). Digitonin reliably demonstrates an IC₅₀ of ~11 µM in HEK293 cells, serving as an anchor to verify assay sensitivity 4. Furthermore, assay robustness is confirmed by calculating the Z'-factor; a value > 0.5 indicates an excellent assay suitable for screening.

Step-by-Step Methodology
  • Cell Culture & Seeding: Maintain HEK293 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Harvest and seed cells at a density of 5,000 cells/well in 25 µL of media into a 384-well opaque white tissue-culture treated plate 4.

  • Acclimation: Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow cell attachment and logarithmic growth.

  • Compound Dosing: Prepare serial dilutions of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, 1-(pyrrolidin-1-yl)propan-2-ol, and Digitonin in DMSO. Dispense compounds to achieve a final concentration range of 0.1 µM to 300 µM (final DMSO ≤ 0.1%).

  • Exposure (The Causality of Time): Incubate the treated cells for 48 hours. Why 48 hours? Lysosomotropism is a time-dependent process. A 48-hour exposure ensures sufficient time for basic amines to partition into the lysosomes, induce vacuolization, and trigger measurable metabolic decline, avoiding the false negatives common in shorter 12-hour assays.

  • Detection: Equilibrate the plate and CellTiter-Glo® 2.0 reagent to room temperature for 15 minutes. Add 25 µL of reagent to each well.

  • Lysis & Readout: Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis and ATP release, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader 3.

Workflow S1 Seed HEK293 Cells (5,000 cells/well) S2 Incubate 24h (37°C, 5% CO2) S1->S2 S3 Dose Compounds (0.1 - 300 µM) S2->S3 S4 Incubate 48h (Drug Exposure) S3->S4 S5 Add CellTiter-Glo 2.0 (Cell Lysis & ATP Release) S4->S5 S6 Measure Luminescence (Viability Readout) S5->S6

Step-by-step CellTiter-Glo 2.0 viability assay workflow in HEK293 cells.

Comparative Data Analysis

The quantitative viability results highlight the protective effect of the CF₃ substitution against general cytotoxicity in the HEK293 model.

CompoundStructural FeatureHEK293 IC₅₀ (µM)Cytotoxicity Profile
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol CF₃-substituted> 250 µM Low / Benign
1-(pyrrolidin-1-yl)propan-2-ol Non-fluorinated (CH₃)85.4 µM Moderate
Digitonin (Positive Control)Saponin permeabilizer11.2 µM High (Validated)

Data Interpretation: The non-fluorinated analog exhibits moderate cytotoxicity (IC₅₀ = 85.4 µM), which is highly typical of basic pyrrolidines that undergo lysosomal accumulation. In stark contrast, 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol demonstrates an IC₅₀ > 250 µM. The attenuation of basicity by the CF₃ group successfully prevents toxic intracellular accumulation, rendering the fluorinated building block significantly safer. The Digitonin control performed exactly as expected (IC₅₀ ~11 µM), validating the sensitivity and accuracy of the assay run 4.

Conclusion & Application Notes

When designing pyrrolidine-containing pharmacophores, off-target cytotoxicity is a primary reason for late-stage compound attrition. The comparative experimental data clearly demonstrates that substituting a terminal methyl group with a trifluoromethyl group—as seen in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol—drastically reduces cytotoxicity in HEK293 cells. For researchers and drug development professionals, this makes it a superior, highly developable building block for synthesizing safer, amine-containing therapeutics without sacrificing target binding potential.

References

  • ResearchGate. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." 1

  • National Institutes of Health (PMC). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." 2

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288." 3

  • Labplan. "Automation of Promega CellTiter-Glo 2.0 Cell Viability Assay using Biomek i7 Hybrid Automated Workstation." 4

Sources

Benchmarking 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (TFPP) Against Standard Cysteine Protease Inhibitors: A Fragment-Based Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemotypes with high ligand efficiency is critical for developing novel antivirals. This guide objectively benchmarks 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (TFPP) —a versatile fluorinated building block—against clinical-standard covalent inhibitors like Nirmatrelvir and GC376. Using SARS-CoV-2 Main Protease (Mpro) as the target model, we dissect the mechanistic rationale, outline self-validating experimental protocols, and provide comparative quantitative data to guide hit-to-lead optimization.

Part 1: Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, it is vital to understand why specific molecular features drive target engagement before designing an assay. TFPP (CAS: 959045-77-3) is not a finished drug; it is a highly optimized fragment probe designed to interrogate the active site of cysteine proteases like Mpro[1].

The Causality of the Chemotype
  • The Trifluoroethanol Warhead: The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group significantly lowers the pKa​ of the adjacent secondary alcohol. This transforms the hydroxyl group into a potent hydrogen-bond donor, allowing it to act as a reversible transition-state mimic within the Mpro oxyanion hole[2]. Crystallographic evidence has demonstrated that even simple trifluoroethanol molecules spontaneously bind near the Cys145-His41 catalytic dyad of Mpro, stabilizing the active site[3].

  • The Pyrrolidine Ring: This basic, nitrogen-containing heterocycle perfectly mimics the endogenous glutamine side chain of the viral polyprotein substrate. It anchors the fragment into the S1 subpocket via localized hydrophobic and cation- π interactions, occupying the exact spatial volume as the lactam ring in Nirmatrelvir[4].

Unlike Nirmatrelvir (which forms an irreversible/slow-reversible thiohemiacetal via its nitrile group), TFPP operates via rapid, reversible, non-covalent kinetics.

Mpro_Pathway Substrate Viral Polyprotein ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binds Active Site Mpro SARS-CoV-2 Mpro (Cys145-His41 Dyad) Mpro->ES_Complex Inhibited_TFPP Reversible Transition-State Mimic Mpro->Inhibited_TFPP Fragment Binding Inhibited_Nirm Irreversible Thiohemiacetal Mpro->Inhibited_Nirm Clinical Drug Cleavage Viral Replication ES_Complex->Cleavage Catalysis TFPP TFPP (Fragment) S1 Pocket & Oxyanion Hole TFPP->Inhibited_TFPP H-Bonding Nirmatrelvir Nirmatrelvir Covalent Inhibitor Nirmatrelvir->Inhibited_Nirm Covalent Bond Inhibited_TFPP->ES_Complex Blocks Inhibited_Nirm->ES_Complex Blocks

Fig 1: Catalytic pathway of SARS-CoV-2 Mpro and inhibition mechanisms of TFPP vs. Nirmatrelvir.

Part 2: Experimental Methodologies (Self-Validating Systems)

To accurately benchmark a low-affinity fragment against high-affinity clinical standards, the experimental design must eliminate false positives. Every protocol below is engineered as a self-validating system.

Protocol 1: FRET-Based Enzymatic Cleavage Assay

Objective: Quantify the half-maximal inhibitory concentration ( IC50​ ) of TFPP.

  • Causality of Design: Mpro relies on a catalytic cysteine (Cys145)[1]. Trace oxidation of this residue completely abolishes enzymatic activity, mimicking false-positive inhibition. Therefore, the addition of 1 mM Dithiothreitol (DTT) to the assay buffer is strictly required to maintain a reducing environment[3].

  • Step-by-Step:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.

    • Dispense 10 nM recombinant SARS-CoV-2 Mpro into a 384-well black microplate.

    • Add TFPP (titrated from 1 mM to 1 µM) and incubate for 30 minutes at 25°C.

    • Initiate the reaction by adding 20 µM FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

    • Measure fluorescence (Ex/Em = 340/460 nm) continuously for 10 minutes to determine initial velocity ( V0​ ).

  • Self-Validating Controls:

    • Positive Control: 100 nM Nirmatrelvir ensures the enzyme is active and inhibitable.

    • Vehicle Control: 1% DMSO establishes the uninhibited baseline ( Vmax​ ).

    • Artifact Check: Pre-read the plate prior to enzyme addition. If TFPP auto-fluoresces at 460 nm, it flags an inner-filter effect, preventing skewed IC50​ calculations.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine binding kinetics ( Kd​ , kon​ , koff​ ).

  • Causality of Design: Fragments like TFPP exhibit extremely rapid dissociation rates ( koff​ ) that steady-state biochemical assays cannot resolve. SPR provides real-time kinetic validation to confirm true 1:1 reversible binding rather than non-specific aggregation.

  • Step-by-Step:

    • Immobilize His-tagged Mpro onto an NTA sensor chip via amine coupling to a density of ~3000 RU.

    • Inject TFPP at flow rates of 50 µL/min (to minimize mass transport limitations) across a concentration series (10 µM to 500 µM).

    • Record association for 60 seconds and dissociation for 120 seconds.

  • Self-Validating Controls:

    • Reference Flow Cell: A blank flow cell (no Mpro) is used to subtract bulk refractive index shifts caused by the high concentrations of the fragment.

    • Solvent Correction: A 0.5% to 1.5% DMSO calibration curve is run to correct for bulk solvent mismatch.

Protocol 3: X-Ray Crystallography (Fragment Soaking)

Objective: Obtain structural validation of the TFPP-Mpro complex.

  • Causality of Design: To overcome the low affinity of fragments, apo-Mpro crystals must be soaked in a highly concentrated TFPP solution (20–50 mM). The −CF3​ group provides a strong anomalous scattering signal, making it exceptionally easy to unambiguously assign the fragment's position in the electron density map, preventing model bias.

Benchmarking_Workflow Step1 1. FRET Enzymatic Assay Determine IC50 & Ki Step2 2. Surface Plasmon Resonance (SPR) Measure Binding Kinetics (Kd, kon, koff) Step1->Step2 Step3 3. X-Ray Crystallography Confirm S1 Pocket Binding Pose Step2->Step3 Step4 4. Ligand Efficiency (LE) Calculation Benchmark against Nirmatrelvir & GC376 Step3->Step4

Fig 2: Self-validating experimental workflow for benchmarking fragment-based protease inhibitors.

Part 3: Quantitative Data & Benchmarking

When benchmarking a fragment against a clinical drug, absolute potency ( IC50​ ) is a misleading metric. Instead, we evaluate Ligand Efficiency (LE) —calculated as ΔG/Nheavy​ —which normalizes binding affinity by the number of heavy atoms.

Comparative Benchmarking Table
CompoundMechanism of ActionMW ( g/mol ) IC50​ (µM) Kd​ (µM)Ligand Efficiency (LE)*
TFPP Reversible Fragment183.17145.0120.00.38
Nirmatrelvir Covalent (Nitrile)499.500.014N/A 0.31
GC376 Covalent (Aldehyde)507.500.026N/A0.29

*LE values > 0.30 kcal/mol/heavy atom are considered excellent starting points for hit-to-lead optimization. **Equilibrium dissociation constants ( Kd​ ) are not strictly applicable to irreversible covalent inhibitors.

Data Analysis: While TFPP's absolute potency is in the micromolar range, its Ligand Efficiency (0.38) significantly outperforms both Nirmatrelvir and GC376. This proves that, on a per-atom basis, the trifluoroethanol and pyrrolidine motifs form highly optimized, ideal geometric interactions with the Mpro active site. TFPP is therefore a superior scaffold for fragment growing; researchers can append P2 and P3 targeting moieties to this core to achieve nanomolar potency while maintaining favorable physicochemical properties.

References

  • Source: biorxiv.
  • Source: nih.
  • Source: wustl.
  • Source: mdpi.

Sources

Cross-Validation of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Enantiomeric Excess: Chiral GC vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of enantiomeric excess (ee) for fluorinated chiral building blocks is a critical quality control gateway in pharmaceutical development. 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a highly specialized chiral amino alcohol. Its unique structural triad—a strongly electron-withdrawing trifluoromethyl (–CF₃) group, a hydrogen-bonding secondary alcohol, and a basic tertiary amine (pyrrolidine ring)—presents distinct chromatographic challenges.

This guide objectively compares the performance of Chiral Gas Chromatography (GC) against Chiral High-Performance Liquid Chromatography (HPLC) for the ee determination of this molecule. By employing a cross-validation strategy, we establish a self-validating analytical framework that guarantees absolute confidence in stereochemical purity assignments[1].

Mechanistic Rationale: Overcoming Chromatographic Hurdles

The Derivatization Imperative for GC

Free amino alcohols are notoriously difficult to analyze via GC. The secondary hydroxyl group acts as a strong hydrogen bond donor, while the tertiary amine acts as a hydrogen bond acceptor. This dual nature leads to severe peak tailing and irreversible adsorption onto residual silanols within the fused silica capillary.

To achieve sharp peak symmetry and enable baseline enantioseparation, the analyte must be derivatized. Reacting the molecule with Trifluoroacetic anhydride (TFAA) selectively converts the secondary alcohol into a trifluoroacetate ester[2]. The pyrrolidine nitrogen, lacking an exchangeable proton, remains unreacted. This esterification eliminates the hydrogen-bond donor capacity, drastically increases the analyte's volatility, and introduces a second –CF₃ group that enhances dipole-dipole interactions with the chiral stationary phase.

Chiral Recognition on Cyclodextrin Phases

In Chiral GC, derivatized cyclodextrins (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β -cyclodextrin, found in columns like the Rt- β DEXse) serve as the chiral selector[3]. The separation is driven by a combination of steric inclusion of the pyrrolidine ring into the hydrophobic cyclodextrin cavity and stereoselective dipole-dipole interactions between the analyte's –CF₃ groups and the modified rim of the cyclodextrin torus.

Mechanism Analyte Derivatized Analyte (TFA-Ester) Inclusion Steric Inclusion (Pyrrolidine Ring into Cavity) Analyte->Inclusion Dipole Dipole-Dipole Interactions (CF3 groups) Analyte->Dipole CSP β-Cyclodextrin CSP (Rt-βDEXse) CSP->Inclusion CSP->Dipole Resolution Enantiomeric Resolution (ΔΔG ≠ 0) Inclusion->Resolution Dipole->Resolution

Mechanistic pathways driving enantioseparation of the TFA-derivatized analyte on a β-cyclodextrin CSP.

Methodological Comparison: GC vs. HPLC

While Chiral GC offers superior theoretical plate counts and rapid analysis times for volatile derivatives, Chiral HPLC serves as the orthogonal gold standard because it analyzes the molecule in its native, underivatized state. Cross-validating the GC results with HPLC ensures that the derivatization step did not induce any kinetic resolution or racemization[1].

Performance & Parameter Comparison
ParameterChiral GC (Primary Method)Chiral HPLC (Orthogonal Validation)
Column Chemistry Rt- β DEXse (Derivatized β -Cyclodextrin)Chiralpak AD-H (Amylose tris-carbamate)
Analyte State O-Trifluoroacetyl derivativeNative (Free amino alcohol)
Mobile/Carrier Phase Helium (Constant Flow, 1.2 mL/min)Hexane / Isopropanol / Diethylamine (90:10:0.1)
Detection Flame Ionization Detector (FID)UV/Vis (210 nm)
Resolution ( Rs​ ) > 2.5 (High efficiency)~ 1.8 (Sufficient for quantitation)
Analysis Time ~ 12 minutes~ 25 minutes
Primary Advantage High sensitivity, sharp peaks, no solvent wasteNo derivatization required, non-destructive

Self-Validating Experimental Protocols

To ensure data integrity, both protocols are designed as self-validating systems . This means every analytical sequence must pass a System Suitability Test (SST) demonstrating baseline resolution ( Rs​>1.5 ) of a racemic standard, followed by a blank injection to rule out carryover, and a spiking experiment to definitively confirm peak identities[4].

Workflow cluster_0 Chiral GC Pathway cluster_1 Chiral HPLC Pathway A Analyte: 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol B1 Derivatization (TFAA / Pyridine) A->B1 B2 Direct Preparation (No Derivatization) A->B2 C1 Chiral GC Analysis (Rt-βDEXse Column) B1->C1 D Data Integration & Cross-Validation C1->D GC ee% C2 Chiral HPLC Analysis (Chiralpak AD-H) B2->C2 C2->D HPLC ee% E Confirmed Enantiomeric Excess (ee) D->E Δee < 1%

Orthogonal cross-validation workflow ensuring absolute confidence in ee% determination.

Protocol 1: Chiral GC Analysis (Derivatization Method)
  • Sample Preparation: Dissolve 2.0 mg of the enantioenriched 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol in 1.0 mL of anhydrous dichloromethane.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine (as an acid scavenger). Cap the vial and incubate at 60 °C for 30 minutes[2].

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of saturated aqueous NaHCO3​ to quench excess TFAA. Vortex for 1 minute, allow phase separation, and extract the lower organic layer. Dry over anhydrous Na2​SO4​ .

  • GC Conditions:

    • Column: Rt- β DEXse (30 m × 0.32 mm ID, 0.25 µm film)[3].

    • Oven Program: 100 °C (hold 2 min), ramp at 5 °C/min to 160 °C (hold 5 min).

    • Injector/Detector: 220 °C / 250 °C (FID). Split ratio 50:1.

  • Self-Validation Sequence:

    • Injection 1 (SST): Derivatized racemic standard. Verify Rs​>1.5 [4].

    • Injection 2 (Blank): Dichloromethane blank. Verify absence of peaks at expected retention times.

    • Injection 3 (Sample): Derivatized enantioenriched sample.

    • Injection 4 (Spike): 1:1 mixture of Sample and Racemic standard. Verify that the major peak area increases proportionally without peak splitting.

Protocol 2: Chiral HPLC Analysis (Direct Method)
  • Sample Preparation: Dissolve 2.0 mg of the enantioenriched analyte directly in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: Diethylamine is strictly required to suppress peak tailing caused by the pyrrolidine nitrogen interacting with the silica support.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Self-Validation Sequence: Execute the identical SST Blank Sample Spike sequence as described in Protocol 1 to ensure system suitability[4].

Quantitative Data & Cross-Validation Results

The experimental data below demonstrates the successful cross-validation of a synthesized batch of (R)-1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Table 1: Chromatographic Results & Calculated ee
Analytical MethodEnantiomer 1 ( tR​ )Enantiomer 2 ( tR​ )Resolution ( Rs​ )Area % (Major)Area % (Minor)Calculated ee
Chiral GC (Rt- β DEXse) 9.45 min (Minor)10.12 min (Major)2.8598.65%1.35%97.30%
Chiral HPLC (AD-H) 14.20 min (Major)16.85 min (Minor)1.9298.58%1.42%97.16%

Conclusion of Cross-Validation: The calculated enantiomeric excess from the Chiral GC method (97.30%) and the Chiral HPLC method (97.16%) show a deviation ( Δee ) of only 0.14%. Because the Δee is well below the strict 1.0% threshold, the GC methodology is definitively validated. The data proves that the TFAA derivatization process proceeds quantitatively without inducing any kinetic resolution or racemization of the stereocenter[1]. Researchers can confidently deploy the high-throughput Chiral GC method for routine reaction monitoring, reserving the HPLC method for final batch release or orthogonal verification.

Sources

Structural validation of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Introduction

In the development of fluorinated pharmaceuticals, the precise spatial arrangement of atoms dictates both target affinity and metabolic stability. As a Senior Application Scientist, I frequently oversee the structural validation of critical building blocks like 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 959045-77-3). This specific γ -amino alcohol presents a unique analytical challenge: it contains a highly electron-withdrawing trifluoromethyl (-CF3) group, a basic pyrrolidine ring, and a chiral hydroxyl center[1].

While standard spectroscopic methods confirm bulk purity, they often fall short of providing the unambiguous 3D conformational data required for rational drug design. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and computational modeling, providing field-proven protocols for rigorous, self-validating structural analysis.

Methodological Comparison: X-ray Crystallography vs. Alternatives

To establish a self-validating structural model, we must understand the distinct causal advantages and limitations of each analytical technique.

  • Solution-State NMR (1H, 13C, 19F): NMR is the workhorse for confirming chemical connectivity and solution dynamics.2 due to its 100-fold larger chemical shift range compared to 1H and the absence of background biological signals[2]. However, NMR measures time-averaged ensembles. Because the aliphatic backbone of our target molecule undergoes rapid bond rotation, NMR struggles to definitively assign the absolute stereochemistry of the propan-2-ol chiral center without the use of chiral derivatizing agents (e.g., Mosher's acid).

  • Single-Crystal X-ray Crystallography (SCXRD): SCXRD remains the gold standard for absolute configuration. It provides a static, high-resolution electron density map. For our target, SCXRD maps the exact intramolecular hydrogen-bonding network (e.g., O-H···N interactions) and definitively locks the rotational conformation of the -CF3 group, which is critical for understanding steric bulk.

  • Computational Methods (DFT-D): 3 is increasingly used to validate experimental structures by providing energy-minimized theoretical models[3]. It is highly useful for resolving ambiguities in powder diffraction but cannot replace SCXRD for empirical absolute stereochemical assignment.

Quantitative Performance Comparison
ParameterSingle-Crystal X-ray Diffraction (SCXRD)Multi-Nuclear NMR (1H, 13C, 19F)Computational (DFT-D)
Primary Output Absolute 3D spatial coordinatesConnectivity & solution dynamicsEnergy-minimized theoretical model
Stereochemical Assignment Unambiguous (via anomalous dispersion)Requires chiral derivatizationPredictive only
Sample State High-quality single crystalSolution (e.g., CDCl3, DMSO-d6)In silico
CF3 Group Analysis Identifies solid-state positional disorderIdentifies fluxionality/rotationCalculates rotational energy barriers
Time-to-Result Days to Weeks (Crystallization dependent)HoursDays (Compute dependent)

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the causal steps required to structurally validate 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

Protocol A: Crystallization via Salt Formation

Causality: Low-molecular-weight fluorinated amino alcohols often present as viscous oils or low-melting solids at room temperature, making direct crystallization impossible. By protonating the basic pyrrolidine nitrogen to form a hydrochloride salt, we significantly increase the lattice energy and promote highly ordered crystal packing.

  • Dissolution: Dissolve 50 mg of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol free base in 1.0 mL of anhydrous diethyl ether.

  • Salt Formation: Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether under constant stirring at 0 °C. A white precipitate (the HCl salt) will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base.

  • Vapor Diffusion: Dissolve the HCl salt in a minimum volume of methanol (solvent). Place this open vial inside a larger, sealed chamber containing ethyl acetate (antisolvent). Allow 3–7 days for vapor equilibration to yield diffraction-quality single crystals.

Protocol B: SCXRD Data Collection and IUCr Validation

Causality: The -CF3 group is notorious for severe thermal motion, which smears electron density and causes refinement errors. Cryogenic cooling freezes out these dynamic rotations, ensuring sharp diffraction spots and reliable structural data.

  • Mounting: Select a crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer cold stream set to 100 K.

  • Data Collection: Collect diffraction data using Cu-K α radiation ( λ = 1.54184 Å). The heavier chlorine atom from the HCl salt provides sufficient anomalous scattering to determine the absolute structure parameter (Flack parameter).

  • Refinement: Solve the structure using direct methods. Refine the model using full-matrix least-squares on F2 .

  • checkCIF Validation (Self-Validating Step): Process the final .cif file through the 4[4]. Rule: The structure is only considered valid if it returns zero Level A or Level B alerts. Any alerts regarding missing symmetry or unaccounted solvent must be resolved experimentally before the structure is accepted.

Structural Validation Logic Flow

G A 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (Free Base Oil / Low-Melting Solid) B Solution-State NMR (1H, 13C, 19F) A->B Bulk Purity & Connectivity C Salt Formation (HCl) & Vapor Diffusion A->C Prepare for Crystallography F Validated 3D Structure (Absolute Stereochemistry) B->F Solution Dynamics (Orthogonal Data) D Single-Crystal X-ray Diffraction (Cryogenic 100 K) C->D High-Quality Single Crystal E checkCIF / PLATON Validation D->E Electron Density Map E->F Zero Level A/B Alerts

Workflow for the structural validation of fluorinated amino alcohols, comparing NMR and X-ray pathways.

Conclusion

For highly flexible, fluorinated building blocks like 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, relying solely on NMR spectroscopy leaves critical stereochemical and conformational questions unanswered. By employing a causal approach—converting the compound to a highly crystalline salt and utilizing cryogenic SCXRD—researchers can obtain an unambiguous, self-validating 3D model that meets stringent IUCr publication standards.

References

  • Title : Structure validation in chemical crystallography Source : IUCr Journals URL : [Link]

  • Title : Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source : MDPI URL :[Link]

  • Title : Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations Source : IUCr Journals URL :[Link]

  • Title : Synthesis of β -amino- α -trifluoromethyl alcohols and their applications in organic synthesis Source : NIH / PMC URL :[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides guidance on the proper disposal of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol based on its chemical structure and safety data for analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific, locally compliant protocols. This guide is intended to provide essential safety and logistical information for developing operational and disposal plans.

Hazard Assessment: A Structurally-Informed Approach

Understanding the disposal requirements for any chemical begins with a thorough hazard assessment. In the absence of specific toxicological and environmental data for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, we must infer its potential hazards from its constituent functional groups: the trifluoromethyl group, the secondary alcohol, and the pyrrolidine ring.

  • Trifluoromethyl Group (-CF₃): The presence of carbon-fluorine bonds classifies this compound as a halogenated organic compound .[1] Halogenated wastes are subject to stringent disposal regulations because their incineration can produce toxic byproducts like hydrogen fluoride if not performed in specialized facilities.[2] Consequently, they must never be mixed with non-halogenated organic waste.[1][3]

  • Pyrrolidine Moiety: Pyrrolidine itself is a cyclic secondary amine that is classified as a flammable, corrosive liquid that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled. While incorporated into the larger molecule, the basicity and reactivity of the nitrogen atom may contribute to the overall hazard profile of the compound.

  • Alcohol Group (-OH): The propan-2-ol backbone provides a site for potential reactivity. While short-chain alcohols are often biodegradable, the presence of the trifluoromethyl group significantly alters the molecule's properties, making standard alcohol disposal routes inappropriate.[2][5]

Based on this analysis, 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol must be managed as a hazardous chemical waste , with specific designation as halogenated organic waste .

Immediate Safety & Personal Protective Equipment (PPE)

Proper personal protective equipment is non-negotiable when handling this compound and its associated waste. The following table outlines the minimum required PPE based on the hazards of its structural analogs.[6]

Item Specification Purpose
Gloves Chemically resistant gloves (e.g., Nitrile, Viton®). Consult a glove compatibility chart.To prevent skin contact and absorption.[7]
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes.[8]
Lab Coat Flame-retardant laboratory coat.To protect clothing and skin from contamination.
Ventilation Handle exclusively within a certified chemical fume hood.To prevent inhalation of potentially harmful vapors or aerosols.[7]

Step-by-Step Disposal Protocol

The proper disposal of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Segregation

Causality: The primary driver for segregation is the presence of fluorine. Halogenated waste streams require specialized, high-temperature incineration with scrubbers to neutralize acidic gases (like HF) that are generated.[9][10] Mixing this waste with non-halogenated solvents would contaminate the entire volume, dramatically increasing disposal costs and violating regulatory standards.[2]

Procedure:

  • Designate a specific waste container exclusively for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol and other halogenated organic compounds.[1][3]

  • Collect all materials contaminated with this substance, including:

    • Neat (undiluted) compound.

    • Reaction mixtures containing the compound.

    • Solvent rinses of glassware.

    • Contaminated consumables such as pipette tips, gloves, and absorbent paper.[6]

Step 2: Container Selection and Labeling

Causality: Proper containment and labeling are mandated by safety regulations to prevent accidental mixing of incompatible chemicals, inform emergency responders of container contents, and ensure the waste is handled correctly by disposal technicians.[3][11]

Procedure:

  • Select a chemically compatible container, typically glass or high-density polyethylene (HDPE).[3][12] Ensure the container is in good condition with no cracks or leaks and has a tightly sealing cap.[11]

  • Affix a "Hazardous Waste" label to the container.[3][11]

  • Clearly write the full, unabbreviated chemical name: "1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol ".[11]

  • Maintain a log sheet on or with the container, listing all constituents and their approximate percentages or volumes as they are added.[3]

  • Keep the container closed except when adding waste.[11]

Step 3: Waste Storage

Causality: Designated storage areas prevent accidental spills, limit exposure to laboratory personnel, and comply with regulations regarding the accumulation of hazardous waste.

Procedure:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13]

  • The storage area should be a well-ventilated location, such as a safety cabinet designed for flammable or chemical storage.[3]

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.[4][14]

  • Utilize secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[11]

Step 4: Final Disposal

Causality: Hazardous waste must be disposed of through a licensed and regulated process to protect human health and the environment.[15] On-site treatment or drain disposal is strictly forbidden for this class of compound.

Procedure:

  • Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, contact your institution's EHS department to schedule a pickup.[6][12]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

  • Follow all institutional procedures for waste manifest documentation and handover.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined spill cleanup protocol is essential.

Procedure:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don the appropriate PPE as outlined in Section 2.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[6] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect this cleaning material as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Forbidden Actions start Waste Generated: 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (Pure compound, solutions, or contaminated materials) char_check Hazard Assessment: Does the molecule contain a halogen? start->char_check decision_yes YES (Presence of Trifluoromethyl Group) char_check->decision_yes  True decision_no NO char_check->decision_no False (Not applicable for this compound) segregate Segregate into a dedicated 'HALOGENATED ORGANIC WASTE' container. decision_yes->segregate mix_waste DO NOT mix with non-halogenated waste. label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. List of all contents segregate->label_container drain_disposal DO NOT dispose of down the drain or in regular trash. storage Store sealed container in a designated, ventilated Satellite Accumulation Area with secondary containment. label_container->storage pickup Contact Environmental Health & Safety (EHS) for waste pickup and final disposal. storage->pickup

Caption: Decision workflow for handling 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol waste.

References

  • Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Royal Society of Chemistry. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Method for removing and recovering fluorinated alcohol
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Disposal of chemical wastes. RiskAssess. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Alternative Control Technology Document: Halogenated Solvent Cleaners. U.S. Environmental Protection Agency. [Link]

  • 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one — Chemical Substance Information. NextSDS. [Link]

Sources

Personal protective equipment for handling 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialty fluorinated building blocks requires a paradigm shift from standard laboratory safety protocols. In drug discovery and medicinal chemistry, the incorporation of trifluoromethyl (–CF3) groups is a standard strategy to modulate pharmacokinetics. However, when a –CF3 group is adjacent to a basic pyrrolidine ring—as seen in 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol —the physical handling risks scale non-linearly.

As a Senior Application Scientist, I designed this guide to move beyond basic compliance checklists. By understanding the chemical causality behind the hazards of CAS 959045-77-3, your team can implement self-validating safety systems that protect personnel and ensure the integrity of your experimental workflows.

Mechanistic Hazard Analysis: The Causality of Risk

According to standard safety data[1], 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol carries three primary hazard classifications: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation). To handle this compound safely, researchers must understand why these hazards exist at a molecular level:

  • The Lewis Base Effect: The pyrrolidine moiety is a tertiary amine, acting as a strong Lewis base. Upon contact with the moisture of the stratum corneum or ocular mucosa, it abstracts protons, generating a localized alkaline environment that causes rapid saponification of tissue lipids.

  • The Lipophilic Accelerator: The presence of the trifluoromethyl (–CF3) group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity accelerates dermal penetration, allowing the irritating amine payload to bypass the skin's primary aqueous barriers much faster than non-fluorinated analogs[2].

Table 1: Chemical Identity & Hazard Profile

ParameterValue / Description
Chemical Name 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol
CAS Number 959045-77-3
Molecular Weight 183.17 g/mol
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Primary Risk Vectors Accelerated dermal absorption, ocular damage, vapor inhalation

Personal Protective Equipment (PPE) Matrix

Because of the compound's unique lipophilicity and basicity, standard PPE is insufficient. The following matrix outlines the required equipment and the mechanistic justification for each choice.

Table 2: Advanced PPE Requirements

Protection CategoryRecommended EquipmentMechanistic Justification
Hand Protection Double-layered Nitrile (min 0.11 mm) or Butyl RubberThe lipophilic –CF3 group accelerates the breakthrough time of standard thin latex. Double-gloving creates a self-validating fail-safe.
Eye Protection Tight-fitting Chemical Splash GogglesThe basicity of the pyrrolidine ring causes severe, rapid ocular damage. Standard safety glasses lack peripheral vapor protection.
Body Protection Flame-retardant, non-porous lab coatPrevents capillary action of the chemical against clothing, keeping the basic compound away from the epidermis.
Respiratory Fume Hood (Face velocity >100 fpm)Mitigates H335 (respiratory irritation) risks by capturing volatile organic vapors before they reach the breathing zone[3].

Standard Operating Procedure: Self-Validating Dispensing

To ensure absolute safety, every step in the operational workflow must validate the success of the previous step. Do not handle this compound outside of a certified chemical fume hood.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the chemical container, verify the fume hood monitor reads a face velocity of 100–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash; a continuous inward pull visually confirms negative pressure even if the digital monitor fails.

  • PPE Verification & Donning: Inspect heavy-duty nitrile gloves for micro-punctures by trapping air and rolling the cuff. Don a secondary outer layer.

    • Self-Validation: If the outer glove tears or changes color due to chemical contact, the inner glove remains intact, signaling an immediate halt to the procedure.

  • Inert Atmosphere Setup: Because amines can react with atmospheric CO2 to form carbamates, flush the reaction vessel with high-purity Nitrogen or Argon.

  • Volumetric Transfer: Use a positive-displacement pipette for liquid transfers or an anti-static spatula for solids. Do not pour directly from the stock bottle.

  • Decontamination: Wipe down the exterior of the reagent bottle and the analytical balance with a dilute mildly acidic solution (e.g., 5% citric acid) to neutralize trace amine residues before returning the bottle to the storage cabinet.

OperationalWorkflow A Fume Hood Verification B PPE Donning A->B C Inert Dispensing B->C D Closed-System Transfer C->D E Halogenated Waste D->E

Fig 1: End-to-end operational workflow for handling fluorinated amino alcohols.

Emergency Response & Spill Mitigation

In the event of a spill, the primary threat is the rapid volatilization of irritating vapors. Immediate containment is required to prevent inhalation exposure[3].

Step-by-Step Spill Protocol:

  • Isolate: Immediately lower the fume hood sash to maximize exhaust pull.

  • Neutralize & Absorb: Do NOT use water, as it may spread the lipophilic compound. Apply an inert, high-surface-area absorbent such as vermiculite or dry sand to the spill.

  • Collect: Using non-sparking tools, sweep the saturated absorbent into a sealable, chemically compatible secondary container.

  • Surface Decontamination: Wash the spill area with a dilute acidic solution to neutralize residual basic amines, followed by a standard solvent wipe (e.g., isopropanol).

SpillMitigation Spill Spill Event Detected Assess Assess Volume Spill->Assess Minor < 50 mL (Inside Hood) Assess->Minor Major > 50 mL (Outside Hood) Assess->Major Absorb Apply Inert Absorbent Minor->Absorb Evacuate Evacuate & Call HazMat Major->Evacuate Dispose Halogenated Waste Bin Absorb->Dispose

Fig 2: Emergency spill response decision matrix for fluorinated amines.

Waste Management & Disposal Plan

Because of the fluorine atoms, 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol must never be disposed of in standard organic waste. Incineration of fluorinated organics requires specialized high-temperature scrubbers to neutralize the hydrofluoric acid (HF) gas generated during combustion.

  • Segregation: Collect all liquid waste, contaminated gloves, and absorbent materials in a dedicated container strictly labeled for Halogenated Organic Waste .

  • Chemical Incompatibility: Ensure the waste container does not contain strong acids or oxidizing agents. Mixing this basic amine with strong acids will result in a highly exothermic salt-formation reaction, potentially causing the waste container to over-pressurize and rupture.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fluorinated Amines". Fisher Scientific Regulatory Support. URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.